2-Chloro-6-methoxyquinoline-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFXVCDHDIEGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357721 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101617-91-8 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methoxyquinoline-3-carbonitrile
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Chloro-6-methoxyquinoline-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. The protocols and analyses presented herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The inherent aromatic and heterocyclic nature of the quinoline ring system allows it to interact with various biological targets. The introduction of specific functional groups, such as chloro and methoxy moieties, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[2][3]
This compound, in particular, is a versatile intermediate. The chloro group at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities. The methoxy group at the 6-position can influence the molecule's solubility and metabolic stability, while the carbonitrile group at the 3-position can be further elaborated or may itself contribute to biological activity. This trifunctionalized quinoline is a valuable precursor for the synthesis of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[4]
Synthetic Pathway: A Two-Step Approach
The most efficient and widely adopted synthesis of this compound involves a two-step process commencing from the readily available starting material, p-acetanisidide (N-(4-methoxyphenyl)acetamide). The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Step 1: Vilsmeier-Haack Cyclization to 2-Chloro-6-methoxyquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[5][6] In this synthesis, the Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species attacks the electron-rich aromatic ring of p-acetanisidide, leading to a cascade of reactions that ultimately results in the formation of the quinoline ring system.
References
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methoxyquinoline-3-carbonitrile
This guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-methoxyquinoline-3-carbonitrile, a key intermediate in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for ensuring reaction success, purity, and for predicting its chemical behavior. Here, we synthesize established spectroscopic principles with data from analogous compounds to present a comprehensive characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and the Rationale for Spectroscopic Analysis
This compound possesses a rigid heterocyclic core with three key substituents: a chloro group at position 2, a nitrile group at position 3, and a methoxy group at position 6. Each of these functional groups imparts a unique electronic and steric influence on the quinoline scaffold, which can be precisely mapped using a combination of spectroscopic techniques. Accurate interpretation of these spectra is a self-validating system; the data from one technique should logically corroborate the findings from the others, providing an unambiguous structural confirmation.
The molecular formula for this compound is C₁₁H₇ClN₂O, with a molecular weight of approximately 218.64 g/mol .[1]
References
crystal structure analysis of 2-Chloro-6-methoxyquinoline-3-carbonitrile
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-6-methoxyquinoline-3-carbonitrile
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although a definitive crystal structure for this specific carbonitrile is not publicly available, this guide synthesizes data from closely related analogs to project its structural characteristics with high confidence. We delve into the synthesis and crystallization protocols, detail the methodologies of single-crystal X-ray diffraction, and analyze the anticipated molecular geometry and crucial intermolecular interactions that govern its solid-state architecture. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-property relationships of this important class of quinoline derivatives.
Introduction: The Significance of Quinoline Scaffolds
Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their prevalence in natural products and their wide array of pharmacological activities.[1] The this compound molecule, with the empirical formula C₁₁H₇ClN₂O and a molecular weight of 218.64 g/mol , is a member of this vital class of compounds. Its structural elucidation is paramount for understanding its physicochemical behavior and for rationally designing novel therapeutic agents and functional materials.[2]
Crystal structure analysis, predominantly through single-crystal X-ray diffraction, provides the most definitive three-dimensional arrangement of atoms in a solid state. This knowledge is crucial for predicting a molecule's reactivity, stability, and intermolecular interactions, which in turn dictate its bulk properties like solubility and melting point, and its biological activity at a molecular level.
Synthesis and Crystallization: From Precursor to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
A robust and widely adopted method for the synthesis of the 2-chloroquinoline scaffold is the Vilsmeier-Haack reaction .[3][4][5] This reaction typically involves the cyclization of an N-arylacetamide in the presence of a Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide). The resulting 2-chloro-3-formylquinoline serves as a versatile intermediate.[5]
The conversion of the 3-formyl group to a 3-carbonitrile can be achieved through several established synthetic transformations. A common approach involves the formation of an aldoxime by reacting the aldehyde with hydroxylamine, followed by dehydration using reagents like thionyl chloride to yield the nitrile.[1][6] An alternative one-pot method involves treating the aldehyde with aqueous ammonia in the presence of an oxidant like ceric ammonium nitrate.[1]
Experimental Protocol: Crystallization
Obtaining crystals suitable for X-ray diffraction is often a meticulous process of trial and error. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. A common and effective method is slow evaporation.
Step-by-Step Crystallization Protocol:
-
Dissolution: Dissolve the purified this compound powder in a minimal amount of a suitable solvent or a binary solvent mixture. Based on related compounds, a mixture of hexane and ethyl acetate is a promising choice.[7]
-
Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Place the filtered solution in a clean vial, loosely capped or covered with perforated film, and leave it undisturbed in a vibration-free environment.
-
Crystal Growth: As the solvent slowly evaporates over several hours to days, the solution becomes supersaturated, promoting the formation of single crystals.
-
Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested for analysis.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. The workflow involves several key stages.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.[2]
Data Collection and Processing
A suitable crystal is mounted on a diffractometer (e.g., a Bruker APEXII) and cooled to a low temperature (typically 150 K or 293 K) to minimize thermal vibrations.[8][9] Monochromatic X-rays, usually from a Molybdenum source (Mo Kα), are directed at the crystal. The resulting diffraction pattern is recorded as the crystal is rotated. This raw data is then processed to correct for experimental factors and to yield a set of unique reflection intensities.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods with software like SHELXS. The initial atomic model is then refined using a least-squares method with programs such as SHELXL.[8] The quality of the final model is assessed by parameters like the R-factor, which should ideally be low, indicating a good fit between the observed and calculated diffraction data.[8]
Structural Analysis: A Comparative Approach
While the specific crystallographic data for this compound remains to be published, a detailed analysis of closely related structures provides a robust framework for predicting its key structural features.
| Parameter | 2-Chloro-3-hydroxymethyl-6-methoxyquinoline[8] | 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline[7] | 2-chloro-3-[(E)-(hydrazinylidene)methyl]-6-methoxyquinoline[9] |
| Formula | C₁₁H₁₀ClNO₂ | C₁₃H₁₄ClNO₃ | C₁₁H₁₀ClN₃O |
| Mol. Weight | 223.65 | 267.70 | 235.67 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ | Pnma |
| a (Å) | 6.9738 (3) | 27.1156 (9) | 3.8949 (2) |
| b (Å) | 21.4668 (9) | 7.1401 (3) | 12.0510 (5) |
| c (Å) | 7.3479 (4) | 13.0804 (5) | 21.9910 (9) |
| β (º) | 108.220 (5) | 90 | 90 |
| Volume (ų) | 1044.87 (8) | 2532.47 (17) | 1032.20 (8) |
| Z | 4 | 8 | 4 |
Table 1: Comparative Crystallographic Data of Related 2-Chloro-6-methoxyquinoline Derivatives.
Molecular Geometry
Based on the data from its analogs, the quinoline ring system of this compound is expected to be essentially planar.[8][9] The chlorine, methoxy, and carbonitrile substituents will lie close to this plane. The planarity of the aromatic system is a key feature, influencing its electronic properties and its ability to participate in intermolecular stacking interactions.
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is dictated by a network of non-covalent interactions. For quinoline derivatives, π-π stacking is a dominant force.[7][10][11]
Caption: Logical comparison of how different substituents on the 2-chloroquinoline core can influence molecular interactions and crystal packing.[2]
-
π-π Stacking: The planar quinoline rings are expected to stack in an offset parallel fashion, with centroid-centroid distances typically in the range of 3.6 to 3.8 Å.[7][10] This is a significant stabilizing interaction in the crystal lattice.
-
Weak Hydrogen Bonds: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O interactions are likely to play a role in the three-dimensional packing.[12] The nitrogen of the carbonitrile group and the oxygen of the methoxy group can act as hydrogen bond acceptors.
-
Halogen Interactions: The chlorine atom at the 2-position can participate in weak halogen bonding or other short contacts, further stabilizing the crystal structure.
The interplay of these forces will determine the final crystal packing, influencing the material's density, stability, and other macroscopic properties. The analysis of these interactions is crucial for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms—which has profound implications in the pharmaceutical industry.[13]
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By leveraging data from structurally similar compounds, we have outlined the likely synthetic and crystallographic protocols and detailed the key molecular and supramolecular features. The planar quinoline core, stabilized by a network of π-π stacking and weak hydrogen bonds, defines its solid-state architecture.
The definitive determination of its crystal structure through experimental means is a critical next step. This will validate the predictions made herein and provide the precise atomic coordinates necessary for advanced computational modeling, structure-activity relationship (SAR) studies, and the rational design of new quinoline-based compounds for applications in drug discovery and materials science.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-3-hydroxymethyl-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of 2-chloro-3-(di-meth-oxy-meth-yl)-6-meth-oxy-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile
Introduction
This compound is a substituted quinoline derivative that serves as a pivotal building block in synthetic and medicinal chemistry. The quinoline scaffold itself is a core component of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1] The specific functionalization of this molecule—with a chloro group at the 2-position, a methoxy group at the 6-position, and a nitrile at the 3-position—creates a unique electronic and steric profile, rendering it a versatile intermediate for the synthesis of more complex, biologically active heterocyclic systems.[2][3]
Understanding the fundamental physicochemical properties of this compound is paramount for researchers in drug discovery and materials science. These properties govern its reactivity, solubility, crystal packing, and bioavailability, directly influencing its handling, reaction optimization, and potential as a lead compound in pharmaceutical development. This guide provides a comprehensive overview of its structural, physical, and spectral characteristics, supported by established analytical protocols and insights into its synthetic utility.
Chemical Identity and Molecular Structure
The structural integrity of a compound is the foundation of its chemical behavior. This compound is characterized by a planar, fused bicyclic aromatic system. The electron-withdrawing nature of the chlorine and nitrile substituents, contrasted with the electron-donating methoxy group, establishes a distinct reactivity profile across the quinoline ring.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 101617-91-8 | [4] |
| Molecular Formula | C₁₁H₇ClN₂O | [5] |
| Molecular Weight | 218.64 g/mol | [5] |
| SMILES String | Clc1nc2c(cc(cc2)OC)cc1C#N | [5] |
| InChI Key | AMFXVCDHDIEGIM-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of this compound typically proceeds from its aldehyde precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde. This intermediate is commonly prepared via a Vilsmeier-Haack reaction, a robust method for the formylation of electron-rich aromatic compounds.[1][6] The subsequent conversion of the aldehyde to the nitrile is a critical step for introducing a versatile functional group for further chemical elaboration.
Experimental Protocol: Synthesis
Causality: The Vilsmeier-Haack reaction is chosen for its efficiency in simultaneously chlorinating the 2-position and formylating the 3-position of the quinoline ring system formed in situ from an acetanilide precursor. The conversion of the resulting aldehyde to a nitrile is often achieved via an oxime intermediate, which is then dehydrated. This two-step process is a reliable method for installing the carbonitrile group.
-
Synthesis of the Aldehyde Intermediate: To a stirring solution of N-(4-anisyl)acetamide (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃, 4.5 equivalents) is added dropwise at 0°C.
-
The reaction mixture is heated to 80-90°C for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The mixture is cooled and carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde.
-
Synthesis of the Nitrile: The crude aldehyde (1 equivalent) is dissolved in a suitable solvent like formic acid. Hydroxylamine hydrochloride (1.2 equivalents) is added, and the mixture is refluxed.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by adding water.
-
The solid is filtered, washed, and dried to yield this compound.
Purification Protocol
Trustworthiness: Recrystallization is a self-validating purification technique. A pure compound will have a sharp, defined melting point, and the formation of well-defined crystals is indicative of homogeneity. A mixed solvent system like ethyl acetate/petroleum ether allows for fine-tuning of solubility to achieve optimal crystal growth.[6][7]
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add petroleum ether (a non-solvent) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum.
Physicochemical Properties
The physical properties of the compound are essential for its practical application in a laboratory setting.
| Property | Value / Description | Notes |
| Physical State | Solid | [5] |
| Appearance | Data not available; likely off-white to yellow crystalline solid. | Based on related compounds. |
| Melting Point | Data not readily available in reviewed literature. | The related compound 2-chloroquinoline-3-carbonitrile melts at 164-168 °C.[8] |
| Solubility | Expected to be soluble in polar aprotic solvents (DMSO, DMF, acetone) and chlorinated solvents (DCM, chloroform); low solubility in water and nonpolar alkanes. | Based on molecular structure. |
| pKa (Predicted) | The quinoline nitrogen is weakly basic. Its pKa is significantly lowered by the electron-withdrawing effects of the C2-chloro and C3-nitrile groups. | Precise experimental value not available. |
Protocol: Melting Point Determination
-
A small, dry sample of the recrystallized product is packed into a capillary tube to a depth of 2-3 mm.
-
The tube is placed in a calibrated digital melting point apparatus.
-
The temperature is increased rapidly to about 15°C below the expected melting point, then increased slowly at a rate of 1-2°C per minute.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow range (<2°C) indicates high purity.
Spectroscopic and Analytical Characterization
A multi-technique analytical approach is required to unambiguously confirm the structure and purity of the synthesized compound. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in a molecule. For this compound, the most diagnostic peak is the sharp, strong absorbance of the nitrile group, which is difficult to confirm by NMR alone.
-
Nitrile (C≡N) stretch: A sharp, intense peak is expected around 2230 cm⁻¹ .[7] Its presence is a strong confirmation of the successful conversion from the aldehyde.
-
Aromatic C=C/C=N stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-O (Aryl ether) stretch: A strong peak typically found in the 1250-1200 cm⁻¹ region.
-
C-Cl stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.[7]
-
¹H NMR: The proton spectrum will confirm the substitution pattern. Expected signals include:
-
A singlet for the methoxy (-OCH₃) protons, integrating to 3H, typically around δ 3.9-4.1 ppm.
-
Several distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The specific splitting patterns (e.g., doublets, singlets) will depend on their coupling with neighboring protons, confirming their relative positions.
-
-
¹³C NMR: The carbon spectrum provides a count of unique carbon atoms. Key expected signals:
-
A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.
-
A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.
-
Multiple signals in the aromatic region (δ 110-160 ppm), including the carbon atoms bonded to chlorine and the methoxy group, which can be identified with the help of DEPT experiments or computational predictions.
-
Mass Spectrometry (MS)
Expertise: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[7]
-
Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the exact mass of C₁₁H₇ClN₂O.
-
Isotopic Pattern: A critical diagnostic feature will be the presence of two peaks for the molecular ion: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2). This 3:1 ratio is a definitive signature for a monochlorinated compound.
Reactivity and Applications in Drug Discovery
The utility of this compound lies in its engineered reactivity.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse side chains, a common strategy in drug development to modulate potency and pharmacokinetic properties.
-
Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization. It is also a key participant in cycloaddition reactions to form other heterocyclic rings.
-
Medicinal Chemistry Intermediate: This compound serves as a precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which have shown promise as antiviral and antimalarial agents.[1][9][10] The chloro and methoxy groups themselves are recognized as important substituents in drug design, influencing binding interactions and metabolic stability.[11]
Safety and Handling
Proper handling is essential due to the compound's potential toxicity.
-
Hazard Classifications: Acutely toxic if swallowed (Category 3) and causes serious eye damage.[5]
-
Signal Word: Danger.[5]
-
Precautionary Measures:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
-
Storage Class: 6.1C - Combustible, acute toxic compounds.[5]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS#:101617-91-8 | this compound | Chemsrc [chemsrc.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 101617-91-8 | Benchchem [benchchem.com]
- 8. 2-Chloroquinoline-3-carbonitrile 97 95104-21-5 [sigmaaldrich.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-methoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative that holds significant interest in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a quinoline core with chloro, methoxy, and cyano functional groups, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[2][3] The chloro and methoxy groups, in particular, can influence the molecule's intermolecular interactions and overall pharmacological profile.[1] Quinoline derivatives have a broad range of biological activities, including potential anticancer and antimalarial properties.[4][5] Given its role as a key intermediate, a thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective use in research and development.
This guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols. Every protocol described is designed as a self-validating system to ensure technical accuracy and trustworthiness.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClN₂O | [6] |
| Molecular Weight | 218.64 g/mol | [6] |
| Appearance | Solid | [6] |
| LogP | 2.76848 | [7] |
| Boiling Point | 396.5°C at 760mmHg | [7] |
| Flash Point | 193.6°C | [7] |
Section 1: Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, its structural features provide insights into its likely solubility behavior. The presence of a polar cyano group and a methoxy group suggests some affinity for polar solvents, while the chlorinated quinoline core imparts significant nonpolar character.
General Solubility Characteristics
Based on its structure and the general properties of quinoline derivatives, the following solubility trends can be anticipated:
-
High Solubility: In polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP).[8]
-
Moderate Solubility: In common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone.[9][10]
-
Low Solubility: In nonpolar solvents such as hexanes and diethyl ether.
-
Poor Solubility: In aqueous solutions. Quinoline itself is only slightly soluble in water.[5]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Rationale: This method directly measures the concentration of a saturated solution, providing a thermodynamically accurate value for solubility. It is the gold standard for solubility determination and is recommended by regulatory agencies.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, etc.) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid material.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Workflow for Solubility Determination
Caption: Workflow for determining solubility using the shake-flask method.
Section 2: Stability Assessment
Understanding the chemical stability of this compound is crucial for its proper handling, storage, and application in drug development.[12][13] Degradation of the compound can lead to loss of potency and the formation of potentially toxic impurities.[14] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[12][14]
Potential Degradation Pathways
Based on the structure of this compound and general knowledge of quinoline chemistry, several degradation pathways are plausible under stress conditions:[15]
-
Hydrolysis: The chloro and cyano groups may be susceptible to hydrolysis under acidic or basic conditions. The methoxy group could also be cleaved under harsh acidic conditions.[9]
-
Oxidation: The electron-rich quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[15]
-
Photodegradation: Quinoline and its derivatives are known to undergo photodegradation upon exposure to light.[15]
Experimental Protocol for Forced Degradation Study
A forced degradation study exposes the compound to various stress conditions to accelerate its degradation.[12][14]
Rationale: This study helps to elucidate degradation pathways, identify degradation products, and develop a stability-indicating analytical method that can separate the parent compound from its degradants.[12]
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[14]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[14] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[14]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[14] Neutralize the samples with 0.1 M HCl before analysis.[14]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[14]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C) for a specified period.[12][13] Also, prepare a solution and expose it to the same temperature.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method. The method should be validated to ensure it can separate the parent compound from all potential degradation products.[4]
-
A photodiode array (PDA) detector is often used to check for peak purity and to obtain UV spectra of the parent compound and its degradants.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if necessary, characterize the major degradation products using techniques like LC-MS/MS.
-
Establish the mass balance to ensure that all degradation products have been accounted for.
-
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Safety and Handling
This compound is classified as acutely toxic if swallowed and can cause serious eye damage. It is also a skin and respiratory irritant.[16][17] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[16][17] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]
Conclusion
A comprehensive understanding of the solubility and stability of this compound is essential for its successful application in drug discovery and development. The protocols outlined in this guide provide a robust framework for researchers to accurately determine these critical physicochemical properties. By following these methodologies, scientists can ensure the quality and reliability of their research, ultimately facilitating the development of new and effective therapeutics.
References
- 1. drughunter.com [drughunter.com]
- 2. chemimpex.com [chemimpex.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. benchchem.com [benchchem.com]
- 5. ijfmr.com [ijfmr.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemsrc.com [chemsrc.com]
- 8. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents [patents.google.com]
- 9. 2-Chloro-6-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. ijrpp.com [ijrpp.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. angenechemical.com [angenechemical.com]
- 17. aksci.com [aksci.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
6-Methoxyquinoline and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, valued for their versatile biological activities and unique photophysical properties.[1][2][3] This guide provides a comprehensive technical overview of the electrophilic substitution reactions of the 6-methoxyquinoline core. We will delve into the underlying principles governing regioselectivity, explore key reaction classes with detailed experimental protocols, and offer insights into the practical application of these transformations in synthetic chemistry. Our focus is to bridge theoretical understanding with actionable laboratory methods, empowering researchers to effectively functionalize this important heterocyclic system.
Introduction: The Significance of the 6-Methoxyquinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. The introduction of a methoxy group at the 6-position significantly modulates the electronic properties of the bicyclic system, influencing its reactivity and biological interactions. Derivatives of 6-methoxyquinoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][4] Notably, certain 6-methoxyquinoline analogues have shown efficacy against multidrug-resistant cancer cell lines, highlighting their potential in overcoming clinical challenges.[1] Beyond pharmaceuticals, these derivatives are also utilized in the development of fluorescent sensors and advanced materials.[1][2]
A thorough understanding of the electrophilic substitution reactions of 6-methoxyquinoline is therefore crucial for the synthesis of novel analogues with tailored properties. This guide will provide the foundational knowledge and practical methodologies to achieve this.
The Directing Effects of the Methoxy Group and the Quinoline Nitrogen
The regioselectivity of electrophilic aromatic substitution on the 6-methoxyquinoline ring is primarily governed by the interplay of the electron-donating methoxy group and the electron-withdrawing pyridinic nitrogen.
-
The Methoxy Group (-OCH₃): As a strong activating group, the methoxy substituent directs electrophilic attack to the ortho and para positions of the benzene ring (C5 and C7) through resonance stabilization of the corresponding Wheland intermediates.
-
The Quinoline Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Therefore, electrophilic substitution preferentially occurs on the more electron-rich benzene ring.[5]
The combination of these effects leads to a strong preference for electrophilic substitution at the C5 position , which is ortho to the activating methoxy group. Substitution at the C8 position is also observed, albeit typically as a minor product.[5][6]
References
A Historical Perspective on the Discovery and Synthesis of Quinoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are found in a wide array of natural alkaloids, most notably the antimalarial agent quinine, and form the structural basis for numerous synthetic therapeutic agents.[1][3][4] This guide provides a comprehensive historical perspective on the discovery of quinoline and the subsequent development of the classical synthetic methodologies that enabled its widespread investigation and application. We will delve into the causality behind the evolution of these synthetic strategies, provide detailed mechanistic insights, and present comparative data to offer a deeper understanding of this pivotal class of compounds.
Chapter 1: The Dawn of Quinoline - Discovery and Isolation
The story of quinoline begins in the early 19th century, a period of fervent exploration in organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "leukol" (from the Greek for "white oil").[5][6][7] This was the first recorded isolation of what would later be known as quinoline.[1][5] Coal tar, a byproduct of coal distillation, proved to be a rich source of aromatic compounds and was instrumental in the early days of organic chemistry.[5]
A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh distillation of the alkaloid quinine with potassium hydroxide, which he named "Chinolin".[7] Initially, Runge's "leukol" and Gerhardt's "Chinolin" were thought to be different substances. However, it was later established that they were, in fact, the same compound. The structural elucidation of this new molecule took several more decades, culminating in the proposal by August Kekulé in 1869 that quinoline consists of a benzene ring fused to a pyridine ring, a structure that was later confirmed.[5] This foundational work laid the groundwork for chemists to not only understand the properties of quinoline but also to devise methods for its synthesis in the laboratory.
Chapter 2: The Classical Era of Synthesis
The late 19th century was a golden age for synthetic organic chemistry, and the challenge of constructing the quinoline ring system attracted many of the era's leading chemists. Within a remarkable 14-year period, the foundational methods for quinoline synthesis were established, many of which are still in use today.[8][9][10] These classical "named reactions" provided access to a wide variety of substituted quinolines, unlocking the potential for systematic investigation of their properties and applications.
The Skraup Synthesis (1880)
The first general method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[11][12] The archetypal Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, such as nitrobenzene corresponding to the aniline used.[11][13][14]
Causality and Insights: The brilliance of the Skraup synthesis lies in its use of simple, readily available starting materials to construct the complex bicyclic quinoline system in a single pot. The sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol to form the key intermediate, acrolein (an α,β-unsaturated aldehyde), and it facilitates the subsequent cyclization steps.[1][12][13] The reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate to control its rate.[11][13]
Reaction Mechanism:
-
Dehydration: Glycerol is dehydrated by concentrated sulfuric acid to form acrolein.[1][12][13]
-
Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.[13][14]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring.
-
Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized by nitrobenzene to form the aromatic quinoline ring.[14]
Caption: Workflow of the Skraup Quinoline Synthesis.
The Doebner-von Miller Reaction (1881)
Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile modification.[15][16] This reaction utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[13][15] This seemingly small change significantly broadened the scope of the reaction, allowing for the synthesis of a wide range of substituted quinolines by simply varying the α,β-unsaturated carbonyl compound.[13]
Causality and Insights: The Doebner-von Miller reaction is essentially a more flexible version of the Skraup synthesis. It circumvents the need for the harsh dehydration of glycerol and allows for the direct incorporation of substituents onto the pyridine ring of the quinoline product. The reaction is typically catalyzed by acid and proceeds through a similar pathway of conjugate addition, cyclization, and oxidation.[15]
Reaction Mechanism: The mechanism is debated but is believed to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[15][17] An alternative pathway suggests an initial condensation to form an imine, which then undergoes further reactions.[18]
The Friedländer Synthesis (1882)
In 1882, Paul Friedländer developed a method that offered a different strategic approach to quinoline synthesis.[8][19] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[9][10][20] The reaction can be catalyzed by either acid or base.[8][19]
Causality and Insights: Unlike the Skraup and Doebner-von Miller reactions, which build the pyridine ring onto a simple aniline, the Friedländer synthesis "converges" two pre-functionalized fragments. This provides excellent control over the substitution pattern of the final quinoline product. The primary limitation of this method lies in the availability of the required 2-aminoaryl aldehyde or ketone starting materials, which can be challenging to prepare.[8]
Reaction Mechanism:
-
Aldol-type Condensation: The reaction begins with a base- or acid-catalyzed condensation between the two carbonyl components.
-
Cyclodehydration: The resulting intermediate undergoes an intramolecular cyclization and dehydration (loss of a water molecule) to form the quinoline ring.[1]
Caption: Logical flow of the Friedländer Synthesis.
The Combes Synthesis (1888)
The Combes synthesis, first reported in 1888, provides a route to 2,4-disubstituted quinolines.[1][21][22] The reaction involves the condensation of an aniline with a β-diketone under acidic conditions (typically using concentrated sulfuric acid).[1][23]
Causality and Insights: The Combes synthesis is distinguished by its use of β-diketones, which allows for the direct installation of two substituents onto the newly formed pyridine ring.[22] The strong acid catalyst is crucial for promoting the cyclization of the enamine intermediate formed from the initial condensation.
Reaction Mechanism:
-
Enamine Formation: The aniline and β-diketone condense to form an enamine intermediate.[1]
-
Cyclization and Dehydration: The enamine undergoes an acid-catalyzed electrophilic cyclization, followed by dehydration, to yield the substituted quinoline.[23]
The Pfitzinger Reaction (1886)
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids.[24][25] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[25][26]
Causality and Insights: This reaction is particularly valuable for synthesizing quinoline-4-carboxylic acids, a scaffold found in many biologically active compounds. The reaction proceeds through a clever rearrangement where the five-membered ring of isatin is opened and re-closed to form the six-membered pyridine ring of the quinoline.
Reaction Mechanism:
-
Ring Opening: The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate.[26]
-
Condensation: The aniline portion of the intermediate condenses with the carbonyl compound to form an imine.
-
Cyclization and Dehydration: An intramolecular enamine-ketone cyclization followed by dehydration affords the final quinoline-4-carboxylic acid.[26]
Chapter 3: Later Developments and Comparative Overview
While the late 19th century saw the birth of the foundational quinoline syntheses, the 20th century brought further refinements and new methods.
The Gould-Jacobs Reaction (1939)
Developed by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction is a key method for synthesizing 4-hydroxyquinolines (which often exist as 4-quinolones).[1][27] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation.[27][28]
Causality and Insights: The Gould-Jacobs reaction provided a reliable pathway to the 4-quinolone core, which is the backbone of the quinolone class of antibiotics (e.g., nalidixic acid).[29] The high temperatures required for the cyclization step can be a limitation, but the utility of the products has ensured its lasting importance.[29]
| Synthesis Name | Year | Key Reactants | Key Product Type | Advantages | Limitations |
| Skraup | 1880 | Aniline, Glycerol, Oxidant | Unsubstituted/Simple Quinolines | Uses simple, inexpensive reagents.[13] | Often violent, harsh conditions, low yields.[11][13] |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | More versatile than Skraup; allows for more substitution.[13][15] | Can produce complex mixtures of products. |
| Friedländer | 1882 | 2-Aminoaryl Ketone, Methylene Ketone | Highly Substituted Quinolines | Convergent, excellent regiochemical control.[8] | Requires often inaccessible 2-aminoaryl carbonyls.[8] |
| Combes | 1888 | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Direct synthesis of 2,4-disubstituted products.[1] | Requires strong acid; regioselectivity can be an issue. |
| Pfitzinger | 1886 | Isatin, Methylene Ketone | Quinoline-4-carboxylic Acids | Specific and reliable route to quinoline-4-carboxylic acids.[24][25] | Requires isatin precursors. |
| Gould-Jacobs | 1939 | Aniline, Malonic Ester Derivative | 4-Hydroxyquinolines (4-Quinolones) | Key method for producing the 4-quinolone core.[29] | Requires high temperatures for cyclization.[29] |
Conclusion
The historical journey of quinoline, from its serendipitous isolation from coal tar to the elegant and powerful synthetic methods developed in the late 19th and early 20th centuries, is a testament to the ingenuity of early organic chemists. The Skraup, Doebner-von Miller, Friedländer, and other classical syntheses are not merely historical footnotes; they represent fundamental strategies in heterocyclic chemistry that continue to be taught, utilized, and improved upon. Understanding the causality behind their development—the drive for greater versatility, milder conditions, and better control over substitution—provides invaluable insight for modern researchers in drug discovery and materials science who continue to build upon this rich chemical legacy.
References
- 1. iipseries.org [iipseries.org]
- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. biosynce.com [biosynce.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Friedländer Synthesis of Quinolines (2005) | Chia‐Chung Cheng | 130 Citations [scispace.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 21. scribd.com [scribd.com]
- 22. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 23. wikiwand.com [wikiwand.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 27. Gould-Jacobs Reaction [drugfuture.com]
- 28. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Chloro-6-methoxyquinoline-3-carbonitrile in Modern Kinase Inhibitor Synthesis
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for positioning functional groups to interact with biological targets. Within the vast landscape of cancer drug discovery, protein kinases remain a primary target class due to their critical role in regulating cellular signaling pathways that, when dysregulated, drive tumor growth and proliferation.[3] Quinoline derivatives have demonstrated significant potential as kinase inhibitors, with several compounds advancing into clinical use.[1]
This guide focuses on a particularly versatile and powerful building block: 2-Chloro-6-methoxyquinoline-3-carbonitrile . This reagent is not merely a starting material but a strategically designed scaffold engineered for the efficient synthesis of potent and selective kinase inhibitors. Its value lies in the orthogonal reactivity of its three key functional groups:
-
The C2-Chloro Group: This is the primary reactive handle. The chlorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr) or serves as an anchor point for palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of various side chains crucial for tuning inhibitor potency and selectivity.
-
The C3-Carbonitrile Group: The cyano group is a key pharmacophoric feature. It often acts as a strong hydrogen bond acceptor, interacting with key residues in the kinase active site. Furthermore, its electronic properties can contribute to improved metabolic stability and pharmacokinetic profiles of the final compound.[4]
-
The C6-Methoxy Group: This electron-donating group is strategically placed to interact with the ATP binding pocket in many kinases, potentially enhancing binding affinity.[4] It also serves to modulate the overall electronic properties and solubility of the molecule.
This document provides a detailed exploration of the chemical logic, synthetic workflows, and detailed experimental protocols for leveraging this compound in the development of next-generation kinase inhibitors.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇ClN₂O | |
| Molecular Weight | 218.64 g/mol | |
| Appearance | Solid | |
| MDL Number | MFCD02740422 | |
| InChI Key | AMFXVCDHDIEGIM-UHFFFAOYSA-N |
Core Synthetic Strategies & Mechanistic Rationale
The true power of this compound lies in its suitability for two primary, high-yield synthetic pathways that form the basis of many kinase inhibitor discovery programs: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
References
The Versatile Intermediate: Application Notes for 2-Chloro-6-methoxyquinoline-3-carbonitrile in Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 2-chloro-6-methoxyquinoline-3-carbonitrile has emerged as a highly versatile and powerful intermediate. Its strategic placement of reactive functional groups—a nucleophilic substitution-prone chloro group at the C2 position and a modifiable carbonitrile at C3—offers a rich platform for molecular elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a particular focus on its role in the development of potent kinase inhibitors for oncology. Detailed, field-tested protocols are provided to enable researchers to leverage this scaffold in their drug discovery programs.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinolines, bicyclic aromatic heterocycles, are considered "privileged structures" in drug discovery. Their rigid framework is adept at positioning key pharmacophoric elements to interact with biological targets, and their derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The 4-anilino-3-quinolinecarbonitrile core, in particular, has become an exceptionally fruitful template for the development of ATP-competitive kinase inhibitors.[2][3] This is because the quinoline nitrogen can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, while the 3-carbonitrile and 4-anilino substituents provide vectors for optimizing potency and selectivity.[3][4]
This compound serves as a critical building block for this class of inhibitors, providing the foundational quinoline core with pre-installed handles for diversification.
Synthesis of the Key Intermediate
The most efficient route to this compound begins with the synthesis of its carbaldehyde precursor via the Vilsmeier-Haack reaction, followed by conversion of the aldehyde to the nitrile.[5]
Diagram: Synthetic Pathway
The overall synthetic workflow is a robust two-step process starting from a commercially available acetanilide.
Caption: Synthetic route to the target intermediate.
Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
This protocol details the Vilsmeier-Haack cyclization of N-(4-methoxyphenyl)acetamide. The reaction involves in situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then acts as the formylating and cyclizing agent.[6]
Materials and Reagents:
-
N-(4-methoxyphenyl)acetamide (Acetanisidide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice and water
-
Ethyl acetate (for recrystallization)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Heating mantle
Procedure:
-
In a three-neck flask equipped with a stirrer, dropping funnel, and condenser, cool anhydrous DMF (0.15 mol) to 0°C in an ice bath.
-
Scientist's Note: Maintaining a low temperature during this step is crucial to control the exothermic reaction that forms the Vilsmeier reagent and prevent its decomposition.
-
Add freshly distilled POCl₃ (0.35 mol) dropwise to the cooled DMF with vigorous stirring over 30-45 minutes. The mixture will become thick and may solidify.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir for an additional 30 minutes at room temperature.
-
Add N-(4-methoxyphenyl)acetamide (0.05 mol) portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Scientist's Note: The heating drives the electrophilic substitution and subsequent cyclization to form the quinoline ring. Electron-donating groups like the methoxy group on the starting acetanilide facilitate this cyclization.
-
After completion, carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with stirring. This hydrolysis step is highly exothermic.
-
Stir the resulting slurry for 30 minutes. The product will precipitate as a solid.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethyl acetate to yield pure 2-chloro-6-methoxyquinoline-3-carbaldehyde as a solid.[5]
Expected Yield: ~60-70%.
Protocol 2: Conversion to this compound
This protocol describes the oxidative conversion of the aldehyde to the nitrile.[1]
Materials and Reagents:
-
2-Chloro-6-methoxyquinoline-3-carbaldehyde
-
Aqueous Ammonia (25-30%)
-
Ceric Ammonium Nitrate (CAN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like THF or Dioxane in a round-bottom flask.
-
Add aqueous ammonia (excess, ~10 eq) to the solution and stir.
-
Add a solution of Ceric Ammonium Nitrate (CAN) (catalytic amount) in water dropwise.
-
Scientist's Note: The reaction proceeds via an imine intermediate, which is then oxidized to the nitrile. CAN is an effective and mild oxidizing agent for this transformation.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.
Application in Kinase Inhibitor Synthesis
The true utility of this compound lies in its reactivity. The C2-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing pharmacophores.[7][8] This is the key step in synthesizing the 4-anilino-3-quinolinecarbonitrile class of kinase inhibitors.[9][10]
Diagram: General Derivatization Scheme
Caption: Key reaction sites and resulting scaffolds.
Protocol 3: Synthesis of a 4-Anilino-3-quinolinecarbonitrile Derivative
This protocol provides a general method for the SNAr reaction between the intermediate and a substituted aniline, a common step in synthesizing kinase inhibitors.[9][10]
Materials and Reagents:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-(1-methylimidazol-2-ylsulfanyl)aniline for a MEK1 inhibitor)[9]
-
2-Propanol or another suitable high-boiling solvent
-
Concentrated HCl or p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Büchner funnel
Procedure:
-
To a solution of this compound (1.0 eq) in 2-propanol, add the desired substituted aniline (1.1 eq).
-
Add a catalytic amount of concentrated HCl (1-2 drops) or p-toluenesulfonic acid.
-
Scientist's Note: The acid catalyst protonates the quinoline nitrogen, further activating the C2 position towards nucleophilic attack by the aniline. This is a classic mechanism for SNAr on heteroaromatic systems.[11]
-
Heat the mixture to reflux (approx. 82°C for 2-propanol) for 12-18 hours. The product hydrochloride salt will often precipitate from the hot solution.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the precipitated solid (the hydrochloride salt of the product) and wash with cold 2-propanol, followed by diethyl ether.
-
To obtain the free base, suspend the salt in a mixture of water and ethyl acetate and neutralize by adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final 4-anilino-3-quinolinecarbonitrile product.
Data Presentation: Biological Activity
Derivatives synthesized from this intermediate have shown potent inhibition of various kinases. The choice of the aniline substituent is critical for determining target specificity and potency.
| Compound Class | Aniline Substituent Example | Kinase Target | Reported IC₅₀ |
| Class 1 | 4-Phenoxyaniline | MEK1 | <10 nM[9] |
| Class 2 | 3-Chloro-4-(1-methylimidazol-2-sulfanyl)aniline | MEK1 | <10 nM[9] |
| Src Inhibitor | Varies (e.g., 7-pyridyl derivatives) | Src | Potent enzymatic and cellular activity[10] |
| EGFR Inhibitor | 3-Bromoaniline (on a 6,7-dimethoxy core) | EGFR | Potent inhibition[3] |
Conclusion and Future Perspectives
This compound is a high-value intermediate that provides a streamlined entry into the synthesis of potent 4-anilino-3-quinolinecarbonitrile kinase inhibitors. The protocols outlined here demonstrate a reliable and scalable synthetic route. The true power of this scaffold lies in the SNAr reaction at the C2 position, which allows for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies.
Future work could explore the chemistry of the C3-nitrile group, not just as a static feature for binding, but as a potential electrophilic "warhead" for developing reversible covalent inhibitors targeting non-catalytic cysteines near the ATP-binding pocket.[4] This dual-functionality underscores the continued importance of this compound as a premier scaffold in modern drug discovery.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. benthamscience.com [benthamscience.com]
- 3. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of pyrazolo[3,4-b]quinolines from 2-Chloro-6-methoxyquinoline-3-carbonitrile
An Application Guide for the Synthesis of 6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine from 2-Chloro-6-methoxyquinoline-3-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed and field-proven protocol for the synthesis of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry. Starting from the readily accessible this compound, this guide elucidates the chemical principles, step-by-step experimental procedures, and critical process parameters. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering a reliable pathway to a key intermediate for novel therapeutic agents.
Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold
The pyrazolo[3,4-b]quinoline core is a privileged heterocyclic system in modern drug discovery.[1] This fused aza-heterocyclic structure is a cornerstone in the development of compounds with a wide spectrum of biological activities, including potent kinase inhibitors for oncology, as well as antimalarial and antiviral agents.[2][3] Beyond their medicinal importance, these molecules exhibit unique photophysical properties, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs).[4][5]
The synthetic route detailed herein transforms this compound into the highly functionalized 3-amino-6-methoxy-1H-pyrazolo[3,4-b]quinoline. The resulting primary amine at the C3 position serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for screening and lead optimization.
Reaction Principle and Mechanism
The synthesis is a one-pot cyclocondensation reaction. The transformation relies on the reaction of this compound with hydrazine hydrate. The reaction proceeds via a plausible two-step mechanism involving nucleophilic substitution followed by an intramolecular cyclization.
Mechanistic Rationale:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of hydrazine at the C2 position of the quinoline ring. The highly electron-withdrawing nitrile group at C3 and the nitrogen atom within the quinoline ring activate the C2 position, facilitating the displacement of the chloride leaving group.
-
Intramolecular Cyclization and Tautomerization: The resulting 2-hydrazinyl-6-methoxyquinoline-3-carbonitrile intermediate undergoes a spontaneous intramolecular cyclization. The terminal amino group of the hydrazinyl moiety attacks the electrophilic carbon of the nitrile group. This is followed by tautomerization to yield the stable, aromatic 1H-pyrazolo[3,4-b]quinoline ring system, featuring a primary amine at the C3 position.[6]
The overall workflow for this synthesis is depicted below.
Caption: General experimental workflow.
Detailed Experimental Protocol
This protocol has been optimized for reliability and yield. Adherence to these steps is critical for a successful outcome.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich, etc. | Starting material. |
| Hydrazine Hydrate (80% in H₂O) | Reagent Grade | Major suppliers | Caution: Toxic and corrosive. |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Major suppliers | Reaction solvent. |
| Triethylamine (optional) | ≥99% | Major suppliers | Acid scavenger. |
| Deionized Water | N/A | In-house | For washing. |
| Round-bottom flask (50 mL) | Borosilicate | Standard lab supplier | |
| Reflux Condenser | Borosilicate | Standard lab supplier | |
| Magnetic Stirrer with Hotplate | N/A | Standard lab supplier | |
| Buchner Funnel and Flask | N/A | Standard lab supplier | For filtration. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.57 mmol).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask and stir the suspension.
-
Reagent Addition: Carefully add hydrazine hydrate (80% solution, 1.1 mL, ~18.3 mmol, 4 equivalents). A slight exotherm may be observed.
-
Expert Insight: While the reaction can proceed without it, the addition of a catalytic amount of a base like triethylamine (0.1 mL) can be beneficial to neutralize the in-situ generated HCl, potentially improving reaction rate and yield.[7]
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Reaction Monitoring: Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3), observing the disappearance of the starting material spot.
-
Work-up - Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will typically form. The flask can be further cooled in an ice bath for 30 minutes to maximize precipitation.
-
Work-up - Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol (1 x 5 mL) to remove residual impurities.
-
Drying: Dry the product under vacuum at 50-60°C for several hours to obtain the crude product.
Purification
Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford the pure 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine as a crystalline solid.
Data and Expected Results
Reaction Parameters Summary
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine Hydrate (80%) |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~80-85°C) |
| Reaction Time | 12-16 hours |
| Expected Product | 6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine |
| Appearance | Yellow to light brown crystalline solid |
| Expected Yield | 75-85% |
| Melting Point | >250 °C (Decomposition may be observed) |
Characterization Data
The structural identity of the product should be confirmed using standard analytical techniques. Expected data is as follows:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.0-12.5 (br s, 1H, pyrazole N-H), 8.6-8.8 (s, 1H, quinoline H4), 7.7-7.9 (d, 1H, quinoline H8), 7.2-7.4 (dd, 1H, quinoline H7), 7.0-7.2 (d, 1H, quinoline H5), 5.5-6.0 (br s, 2H, -NH₂), 3.8-4.0 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~160 (C3-NH₂), ~156 (C6-OCH₃), ~148, ~145, ~140, ~128, ~122, ~120, ~118, ~105, ~90, ~55 (-OCH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretching, NH₂), 1640-1620 (C=N stretching), 1580 (Aromatic C=C), 1240 (C-O stretching).
-
Mass Spec (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₀N₄O: 215.09; found: 215.1.
Mechanistic Visualization
The proposed mechanism involves a sequential substitution and cyclization pathway.
Caption: Key steps in the formation of the pyrazoloquinoline ring.
Troubleshooting and Safety
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure anhydrous conditions if moisture is suspected. |
| Product lost during work-up. | Ensure mixture is thoroughly cooled before filtration. Use minimal cold solvent for washing. | |
| Impure Product | Side reactions or unreacted starting material. | Ensure correct stoichiometry of reagents. Perform careful recrystallization, possibly with a different solvent system (e.g., DMF/water). |
| Reaction Stalls | Poor quality of reagents. | Use fresh, high-purity hydrazine hydrate and anhydrous ethanol. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care and avoid inhalation or skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This application note presents a robust and reproducible protocol for the synthesis of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine. The method is high-yielding and utilizes accessible starting materials, providing a reliable entry point into a class of compounds with significant therapeutic and material science potential. The detailed mechanistic insights and procedural guidance are designed to ensure success and facilitate further exploration by researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijirset.com [ijirset.com]
Application Notes & Protocols for the Synthesis and Evaluation of Quinoline-3-carbonitrile Derivatives as Novel Antimicrobial Agents
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a cyano group at the C3-position, yielding quinoline-3-carbonitrile derivatives, has emerged as a particularly fruitful strategy in the discovery of novel antimicrobial agents. These compounds often exhibit potent activity against a wide spectrum of bacterial and fungal pathogens, including drug-resistant strains. This guide provides a comprehensive overview of the synthesis, optimization, and antimicrobial evaluation of this promising class of molecules. We will delve into the strategic rationale behind synthetic choices, provide detailed, field-tested protocols for synthesis and biological testing, and discuss key structure-activity relationships (SAR) that govern their efficacy.
Part I: Synthetic Strategies & Lead Optimization
The rational design of novel antimicrobial agents from the quinoline-3-carbonitrile scaffold hinges on efficient and versatile synthetic methodologies. The ability to readily access a common core structure and subsequently diversify it at key positions is paramount for effective lead generation and optimization.
Core Synthesis: The Friedländer Annulation
One of the most robust and widely adopted methods for constructing the quinoline-3-carbonitrile core is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as 2-cyano-N-phenylacetamide or ethyl 2-cyanoacetate.
Causality of Choice: The Friedländer synthesis is favored for its operational simplicity, the accessibility of starting materials, and the high yields it typically affords. The reaction is often catalyzed by a base (e.g., piperidine, potassium carbonate) or an acid, and can frequently be performed under mild conditions, which preserves sensitive functional groups on the reactants. This versatility allows for the introduction of a wide array of substituents onto the benzene portion of the quinoline ring by simply starting with a substituted o-aminobenzaldehyde, directly enabling SAR studies.
Below is a generalized workflow for the synthesis of the quinoline-3-carbonitrile scaffold, which serves as the foundational precursor for further derivatization.
Application Notes & Protocols: Development of Novel Antitumor Compounds from the 2-Chloro-6-methoxyquinoline-3-carbonitrile Scaffold
Abstract
The quinoline core is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its rigid, planar structure and capacity for diverse functionalization allow for fine-tuned interactions with a variety of biological targets.[1][2][3] This document provides a comprehensive guide for researchers on the utilization of 2-Chloro-6-methoxyquinoline-3-carbonitrile, a versatile starting material, for the development of novel antitumor agents. We present detailed, field-proven protocols for the synthesis of derivative libraries, robust methodologies for in vitro and in vivo evaluation, and foundational techniques for elucidating the mechanism of action. The protocols are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices, empowering researchers to navigate the early stages of the drug discovery pipeline.
Part 1: Rationale and Synthetic Strategy
The this compound scaffold is an ideal starting point for library synthesis due to its distinct reactive sites. The electron-withdrawing nature of the quinoline nitrogen and the adjacent nitrile group activates the C2-chloro substituent for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of amine-containing fragments, a common strategy for exploring the chemical space around a core scaffold. The nitrile group itself offers a secondary handle for chemical modification, further expanding the potential for generating structural diversity.[4]
Our primary synthetic approach focuses on leveraging the C2-chloro position to build a library of 2-amino-substituted quinoline derivatives. This modification is known to be crucial for the biological activity of many quinoline-based kinase inhibitors.
Protocol 1: Synthesis of 2-Amino-6-methoxyquinoline-3-carbonitrile Derivatives
This protocol details a standard SNAr reaction to displace the C2-chloro group with various primary and secondary amines.
Causality: The reaction is facilitated by a polar aprotic solvent (e.g., DMF) which solvates the cation of the base, leaving the anionic base more reactive. Heat is applied to overcome the activation energy of the Meisenheimer complex formation, which is the rate-determining step in many SNAr reactions.
Methodology:
-
To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at 100 °C for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-amino-substituted derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of quinoline derivatives.
Part 2: In Vitro Evaluation of Antitumor Efficacy
The initial assessment of antitumor potential involves screening the synthesized compounds against a panel of human cancer cell lines. The primary goal is to determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀), a key measure of potency.
Protocol 2: MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Trustworthiness: This assay is a gold standard for preliminary cytotoxicity screening. Its principle relies on the assumption that mitochondrial activity is constant per cell and is proportional to the number of viable cells. Including a positive control (a known anticancer drug) and a vehicle control (DMSO) is critical for validating the results of each experiment.[5]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[5]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀ value for each compound.
Data Presentation: In Vitro Cytotoxicity
The results of the MTT assay should be summarized in a clear, tabular format for easy comparison of compound potency across different cell lines.
| Compound ID | R-Group (at C2) | IC₅₀ (µM) vs. HCT116 (Colon) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) |
| Lead-01 | Piperidin-1-yl | 5.2 | 8.1 | 12.5 |
| Lead-02 | Morpholin-4-yl | 2.8 | 4.5 | 7.9 |
| Lead-03 | 4-Methylpiperazin-1-yl | 0.9 | 1.5 | 3.2 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 1.1 |
Note: Data are hypothetical and for illustrative purposes only.
Caption: High-throughput screening cascade for hit identification.
Part 3: Elucidating the Mechanism of Action (MoA)
Identifying a potent compound is only the first step. Understanding its MoA is crucial for rational drug development. Many quinoline derivatives function as kinase inhibitors, and the PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making it a high-priority target.[6][7] This pathway governs critical cellular processes like proliferation, survival, and metabolism.[7]
Caption: Simplified PI3K/AKT/mTOR pathway targeted by a lead compound.
Protocol 3: Western Blot Analysis of Pathway Modulation
This protocol uses Western blotting to measure changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway after treatment with a lead compound.
Expertise & Experience: A reduction in the phosphorylated forms of AKT (at Ser473) and mTOR (at Ser2448) relative to their total protein levels is a strong indicator of pathway inhibition. It is critical to probe for both the phosphorylated and total protein on the same or parallel blots to ensure that observed changes are due to altered kinase activity and not a general decrease in protein expression.
Methodology:
-
Cell Treatment & Lysis: Seed HCT116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein levels.
Part 4: In Vivo Preclinical Evaluation
Promising lead compounds must be tested in a living organism to evaluate their efficacy and potential toxicity. The human tumor xenograft mouse model is a standard preclinical model for this purpose.[8]
Protocol 4: Human Tumor Xenograft Mouse Model
Authoritative Grounding: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells (resuspended in a mixture of medium and Matrigel) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
Tumor Monitoring: Allow tumors to grow. Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and record the body weight of the mice every 2-3 days.
-
Randomization & Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=5-8 per group):
-
Vehicle Control (e.g., saline or a specific formulation vehicle)
-
Lead Compound (e.g., 20 mg/kg, administered daily via intraperitoneal injection)
-
Positive Control (e.g., a standard-of-care chemotherapy agent)
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology or Western blotting) if desired.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Significant weight loss (>15-20%) is an indicator of unacceptable toxicity.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | % TGI | Body Weight Change (%) (Mean ± SEM) |
| Vehicle Control | N/A | 1540 ± 150 | 0% | +5.5 ± 2.1 |
| Lead-03 | 20 mg/kg, Daily IP | 693 ± 95 | 55% | -4.2 ± 1.8 |
| Positive Control | 10 mg/kg, Q3D IP | 415 ± 70 | 73% | -11.5 ± 3.0 |
Note: Data are hypothetical and for illustrative purposes only. SEM = Standard Error of the Mean. TGI = Tumor Growth Inhibition.
Conclusion
The this compound scaffold represents a highly tractable starting point for the discovery of novel antitumor agents. The synthetic and biological protocols detailed in this guide provide a robust framework for generating and evaluating new chemical entities. By systematically applying these methods, from library synthesis and in vitro screening to MoA elucidation and in vivo validation, researchers can efficiently advance promising compounds through the preclinical drug discovery process, ultimately contributing to the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Quinoline-3-Carbonitriles for Biological Screening: Application Notes and Protocols
Introduction: The Quinoline-3-Carbonitrile Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Within this class, quinoline-3-carbonitrile derivatives have emerged as particularly promising candidates for drug development. The nitrile group at the 3-position is a key pharmacophore that can participate in various non-covalent interactions with biological targets and serves as a versatile synthetic handle for further functionalization. This unique combination of features has led to the discovery of quinoline-3-carbonitriles with potent anticancer, antibacterial, and anti-inflammatory activities.[2][3][4]
This technical guide provides an in-depth exploration of robust synthetic strategies for accessing functionalized quinoline-3-carbonitriles, tailored for the generation of chemical libraries for biological screening. We will delve into both classical and contemporary methodologies, elucidating the mechanistic rationale behind each approach and providing detailed, field-proven protocols.
Strategic Approaches to Quinoline-3-Carbonitrile Synthesis
The construction of the quinoline-3-carbonitrile core can be achieved through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability required for library synthesis. The following sections will detail the most effective and versatile methods.
Classical Annulation Strategies: The Bedrock of Quinoline Synthesis
For over a century, named reactions such as the Friedländer, Gould-Jacobs, and Combes syntheses have been the workhorses for constructing the quinoline scaffold.[5][6][7] These methods, while traditional, remain highly relevant due to their reliability and the accessibility of their precursors.
The Friedländer synthesis is a powerful method for constructing quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a neighboring electron-withdrawing group.[5][8] For the synthesis of quinoline-3-carbonitriles, this typically involves the reaction of a 2-aminoaryl carbonyl compound with a β-ketonitrile or a related active methylene nitrile.
Mechanistic Insight: The reaction proceeds through an initial aldol-type condensation between the enolizable methylene compound and the aryl carbonyl, followed by cyclization and dehydration to form the quinoline ring.[5] The choice of catalyst, either acid or base, can influence the reaction rate and, in some cases, the regioselectivity.
Experimental Protocol: Friedländer Synthesis of a 2-Aryl-quinoline-3-carbonitrile Library
This protocol describes a parallel synthesis approach suitable for generating a library of 2-aryl-quinoline-3-carbonitriles.
Materials:
-
Substituted 2-aminobenzophenones (1.0 eq)
-
Substituted phenylacetonitriles (1.2 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with magnetic stirring
Procedure:
-
To each well of a 96-well reaction block, add the corresponding substituted 2-aminobenzophenone (0.5 mmol).
-
Add the appropriate substituted phenylacetonitrile (0.6 mmol) to each well.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (2 mL) to each well.
-
While stirring, add potassium tert-butoxide (1.0 mmol) to each well.
-
Seal the reaction block and heat at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction block to room temperature.
-
Quench each reaction by the dropwise addition of water (5 mL).
-
Extract the product from each well with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts for each compound, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify each compound by flash column chromatography on silica gel to afford the desired 2-aryl-quinoline-3-carbonitriles.
The Gould-Jacobs reaction provides access to 4-hydroxyquinoline derivatives, which can be further modified to yield a variety of functionalized quinolines.[7] The classical sequence involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[9] For the synthesis of quinoline-3-carbonitriles, a variation employing an ethoxymethylenecyanoacetate is utilized.
Mechanistic Insight: The reaction begins with a Michael-type addition of the aniline to the electron-deficient alkene, followed by the elimination of ethanol to form an anilinylidenecyanoacetate intermediate. Subsequent thermal cyclization proceeds via an intramolecular electrophilic attack of the aniline ring onto the ester carbonyl, followed by tautomerization to the more stable 4-hydroxyquinoline.[7]
Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-carbonitrile Library
Materials:
-
Substituted anilines (1.0 eq)
-
Ethyl ethoxymethylenecyanoacetate (1.1 eq)
-
Diphenyl ether
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave vial, combine the substituted aniline (2.0 mmol) and ethyl ethoxymethylenecyanoacetate (2.2 mmol).
-
Heat the mixture at 120 °C for 30 minutes to form the intermediate anilinylidenecyanoacetate.
-
To the cooled intermediate, add diphenyl ether (5 mL).
-
Seal the vial and heat in a microwave reactor at 250 °C for 15-30 minutes.[9] Monitor the cyclization by TLC or LC-MS.
-
After cooling, add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the 4-hydroxyquinoline-3-carbonitrile.
Modern Synthetic Toolkits: Expanding the Chemical Space
While classical methods are invaluable, modern synthetic chemistry offers a plethora of tools to access novel and complex quinoline-3-carbonitriles with high efficiency and selectivity.
Palladium-catalyzed cross-coupling and annulation reactions have revolutionized the synthesis of heterocyclic compounds, including quinolines.[10][11] These methods often proceed under mild conditions and exhibit broad functional group tolerance, making them ideal for late-stage functionalization and library synthesis.
Mechanistic Insight: A common strategy involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne bearing a nitrile group. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkyne insertion and reductive elimination to furnish the quinoline product.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Quinoline-3-carbonitriles
This protocol describes a palladium-catalyzed domino reaction for the synthesis of 2-substituted quinoline-3-carbonitriles.
Materials:
-
o-Iodoanilines (1.0 eq)
-
Terminal alkynes (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 3.0 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a sealed reaction tube, add the o-iodoaniline (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) and seal the tube.
-
Heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-substituted quinoline-3-carbonitrile.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities.[12][13] MAOS is particularly well-suited for high-throughput synthesis and library generation.
Mechanistic Insight: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, thus accelerating the reaction rate.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Tetrahydroquinoline-3-carbonitriles
This protocol describes a multicomponent reaction for the rapid synthesis of a tetrahydroquinoline-3-carbonitrile library under microwave irradiation.[3][14]
Materials:
-
Substituted anilines (1.0 eq)
-
Aromatic aldehydes (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave vial, combine the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), cyclohexanone (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (3 mL) and seal the vial.
-
Irradiate the mixture in a microwave reactor at 120 °C for 10-15 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy will depend on the specific goals of the research program. The following table provides a comparative overview of the discussed methods.
| Synthetic Route | Key Features | Advantages | Disadvantages | Ideal Application |
| Friedländer Annulation | Condensation of 2-aminoaryl carbonyls with active methylene nitriles | High convergence, readily available starting materials | Can have regioselectivity issues with unsymmetrical ketones | Rapid access to diverse 2-substituted quinoline-3-carbonitriles |
| Gould-Jacobs Reaction | Stepwise synthesis from anilines and ethoxymethylenecyanoacetate | Good for producing 4-hydroxyquinoline-3-carbonitriles | Requires high temperatures for cyclization | Generation of libraries with a handle at the 4-position for further diversification |
| Palladium-Catalysis | Cross-coupling and annulation reactions | Mild reaction conditions, excellent functional group tolerance | Catalyst cost and removal can be a concern | Late-stage functionalization and synthesis of complex derivatives |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Drastically reduced reaction times, often higher yields | Requires specialized equipment | High-throughput synthesis and rapid library generation |
Visualization of Synthetic Workflows
General Workflow for Quinoline-3-Carbonitrile Library Synthesis and Screening
Caption: A generalized workflow from synthetic route selection to lead optimization.
Decision Tree for Selecting a Synthetic Route
Caption: A decision-making framework for choosing the optimal synthetic strategy.
Application Notes: Biological Screening of Quinoline-3-Carbonitrile Libraries
The ultimate goal of synthesizing a library of quinoline-3-carbonitriles is to identify novel bioactive compounds. High-throughput screening (HTS) is the primary engine for this discovery process.[15][16] The design of the screening cascade is critical for success and should be tailored to the therapeutic area of interest.
Anticancer Screening
Quinoline-3-carbonitrile derivatives have shown significant promise as anticancer agents, with many acting as kinase inhibitors or apoptosis inducers.[2][17][18]
Primary Screen: Cell Viability Assay
A common primary screen for anticancer activity is a cell-based assay that measures cell viability or proliferation. The MTT or CellTiter-Glo® assays are robust and scalable methods for this purpose.[19]
Protocol: High-Throughput Cell Viability Screening (CellTiter-Glo®)
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)[16]
-
Quinoline-3-carbonitrile library (10 mM stocks in DMSO)
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom assay plates
-
Automated liquid handling system and plate reader
Procedure:
-
Cell Seeding: Dispense 2,000-5,000 cells per well in 40 µL of culture medium into 384-well plates. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Addition: Add 100 nL of the quinoline-3-carbonitrile library compounds to the assay plates to achieve a final concentration of 10 µM. Include positive (e.g., staurosporine) and negative (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
Assay Readout: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition of cell proliferation for each compound.
Secondary and Tertiary Screens:
-
Dose-Response Curves: Determine the IC₅₀ values for the most active compounds.
-
Mechanism of Action Studies: Investigate the mode of cell death (apoptosis vs. necrosis), cell cycle arrest, and inhibition of specific signaling pathways (e.g., kinase inhibition assays).[20]
Antimicrobial Screening
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Quinoline-3-carbonitriles have demonstrated promising antibacterial activity, with some targeting DNA gyrase.[3][4]
Primary Screen: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a panel of bacteria.
Protocol: High-Throughput Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Quinoline-3-carbonitrile library
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Resazurin solution (viability indicator)
-
384-well plates
Procedure:
-
Compound Plating: Serially dilute the compound library in DMSO and dispense into 384-well plates.
-
Bacterial Inoculum: Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to the compound-containing plates.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Assay Readout: Add resazurin solution to each well and incubate for 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
Data Analysis: The MIC is the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.
Conclusion
The quinoline-3-carbonitrile scaffold is a fertile ground for the discovery of new therapeutic agents. The synthetic routes and screening protocols outlined in this guide provide a comprehensive framework for researchers to efficiently generate and evaluate libraries of these promising compounds. By strategically selecting a synthetic pathway and designing a robust screening cascade, the probability of identifying novel drug candidates with significant biological activity is greatly enhanced. The continued exploration of this chemical space, facilitated by the powerful tools of modern organic synthesis and high-throughput screening, holds immense potential for addressing unmet medical needs.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ablelab.eu [ablelab.eu]
- 10. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmpas.com [jmpas.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloro-6-methoxyquinoline-3-carbonitrile
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This guide provides an in-depth technical overview and a field-proven protocol for the palladium-catalyzed amination of 2-chloro-6-methoxyquinoline-3-carbonitrile. This substrate, a key heterocyclic scaffold, presents unique challenges and opportunities due to its electronic properties and potential for catalyst inhibition. We will dissect the mechanistic underpinnings of the reaction, justify the selection of each reaction component, and provide a detailed, step-by-step protocol designed for reproducibility and high yield. This document is intended for researchers in medicinal chemistry and process development who require a robust method for synthesizing functionalized quinoline derivatives.
Scientific Foundation: Mechanism and Substrate Considerations
The Buchwald-Hartwig amination is a cross-coupling reaction that forms an aryl amine from an aryl halide and a primary or secondary amine.[1] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
The Catalytic Cycle
The generally accepted mechanism involves four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0)L complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. For aryl chlorides, this step is often rate-limiting and requires electron-rich, bulky ligands to facilitate the reaction.[5]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, displacing a ligand or the halide. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This final step forms the new C-N bond, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Substrate Analysis: this compound
This particular substrate has several features that influence reaction design:
-
Activated Heteroaryl Chloride: The chlorine atom at the C2 position is highly activated towards oxidative addition. This is due to the electron-withdrawing effect of the adjacent ring nitrogen and the cyano group at C3. This activation allows for the use of aryl chlorides, which are typically less reactive than bromides or iodides.[6][7]
-
Potential for Catalyst Inhibition: The quinoline nitrogen is a Lewis basic site that can coordinate to the palladium center. This non-productive binding can sequester the catalyst and inhibit the reaction.[8]
-
Functional Group Compatibility: The methoxy and cyano groups are generally stable under typical Buchwald-Hartwig conditions. However, the choice of base is critical to avoid potential side reactions with the nitrile functionality, especially at elevated temperatures.[3]
Parameter Selection: A Rationale-Driven Approach
Success in the Buchwald-Hartwig amination hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. The choices below are optimized for the specific challenges posed by our substrate.
| Component | Selection | Rationale |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable, air-stable source of Pd(0). It readily dissociates in solution to provide the active monoligated palladium species necessary to initiate the catalytic cycle. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biaryl monophosphine ligand. Its steric bulk promotes the formation of the monoligated Pd(0) species, accelerates reductive elimination, and crucially, prevents the inhibitory coordination of the quinoline nitrogen to the palladium center.[9] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that effectively deprotonates the coordinated amine without promoting unwanted side reactions. Its high pKa ensures a rapid reaction rate, often allowing for lower reaction temperatures.[3] |
| Solvent | Toluene | An inert, non-polar solvent with a suitable boiling point for this transformation. It must be rigorously degassed and dried, as oxygen and water can deactivate the palladium catalyst.[10] |
Experimental Protocol
This protocol details a representative amination of this compound with morpholine as a model secondary amine.
Workflow Overview
Caption: A streamlined workflow for the amination reaction.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Role |
| This compound | 218.64 | 437 mg | 2.0 | 1.0 | Aryl Halide |
| Morpholine | 87.12 | 209 mg (0.23 mL) | 2.4 | 1.2 | Amine |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 (0.04 Pd) | 0.02 (2 mol% Pd) | Catalyst Precursor |
| XPhos | 476.65 | 28.6 mg | 0.06 | 0.03 (3 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 269 mg | 2.8 | 1.4 | Base |
| Toluene (anhydrous, degassed) | - | 10 mL | - | - | Solvent |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (18.3 mg), XPhos (28.6 mg), and NaOtBu (269 mg).
-
Evacuation and Backfill: Seal the flask with septa. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous, degassed toluene (10 mL) via syringe. Stir the resulting mixture at room temperature for 10 minutes.
-
Substrate Addition: Add this compound (437 mg) to the flask, followed by the addition of morpholine (0.23 mL) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching and Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Expected Results and Characterization
The expected product is 6-methoxy-2-morpholinoquinoline-3-carbonitrile.
-
Appearance: Typically an off-white to yellow solid.
-
Yield: >85% (post-purification).
-
Mass Spectrometry (ESI+): Calculated for C₁₅H₁₅N₃O₂, m/z = 269.12. Found: 270.1 [M+H]⁺.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the quinoline core protons, the methoxy singlet (~3.9 ppm), and two triplets for the morpholine protons (~3.8 ppm and ~3.5 ppm).
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the nitrile carbon (~118 ppm), the quinoline carbons, the methoxy carbon (~56 ppm), and the morpholine carbons.
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems.[5][11]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen/water contamination).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst/ligand.2. Switch to a stronger base like LHMDS (if compatible).3. Increase temperature or reaction time. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Cl with H).2. Dimerization of the aryl halide. | 1. This can occur if water is present. Ensure strictly anhydrous conditions.2. Lower the catalyst loading or use a more sterically hindered ligand. |
| Dark Black Reaction Mixture | Palladium black formation (catalyst decomposition). | This is often due to oxygen contamination or excessive heat. Improve inert atmosphere technique. Consider a more stable precatalyst (e.g., XPhos Pd G3). |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. A different stationary phase (e.g., alumina) may be beneficial. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium tert-butoxide: A strong, corrosive, and hygroscopic base. Handle under an inert atmosphere and avoid contact with skin and eyes.
-
Solvents: Toluene is flammable and toxic. Perform all transfers and the reaction in a fume hood away from ignition sources.
-
Pressurization: Heating a sealed system can cause over-pressurization. Ensure the reaction is vented to a nitrogen/argon line with an oil bubbler.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 2-Chloro-6-methoxyquinoline-3-carbonitrile
Introduction: The Versatility of a Quinoline Building Block
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[1] Within this class, quinoline-based structures are of paramount importance, appearing in drugs known for their antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline core allows for the exploration of diverse chemical space, leading to the discovery of novel therapeutic agents.
This application note details protocols for the synthesis of advanced heterocyclic systems using 2-Chloro-6-methoxyquinoline-3-carbonitrile as a versatile and reactive starting material. This substrate is uniquely primed for synthetic elaboration due to two key reactive sites:
-
The C2-Chloride: An excellent leaving group, susceptible to nucleophilic aromatic substitution, serving as the primary gateway for introducing new atoms and building subsequent rings.
-
The C3-Nitrile: A powerful electrophilic group that can participate in intramolecular cyclization reactions to form fused ring systems.
We will provide detailed, field-tested protocols for the synthesis of two medicinally relevant scaffolds: Pyrazolo[3,4-b]quinolines and Thieno[2,3-b]quinolines . These protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
General Considerations & Safety
-
Handling: this compound is classified as acutely toxic if swallowed and can cause serious eye damage.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reagents: Use anhydrous solvents where specified, as moisture can interfere with base-catalyzed reactions. All other commercial reagents should be of analytical grade and used as received unless otherwise noted.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Visualization can be achieved using UV light (254 nm) and/or appropriate staining agents.
Protocol 1: Synthesis of 3-Amino-6-methoxy-1H-pyrazolo[3,4-b]quinoline
Principle & Mechanistic Insight: Pyrazolo[3,4-b]quinolines are potent scaffolds in drug discovery, with applications as antiviral and antimalarial agents.[5] This synthesis proceeds via a two-step, one-pot sequence. First, the hydrazine hydrate acts as a nucleophile, displacing the chloride at the C2 position of the quinoline ring in a nucleophilic aromatic substitution (SNAr) reaction. The resulting hydrazinyl-quinoline intermediate then undergoes a spontaneous intramolecular cyclization. The terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, forming a new five-membered pyrazole ring fused to the quinoline core.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 3-Amino-6-methoxy-1H-pyrazolo[3,4-b]quinoline.
Detailed Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.18 g, 10.0 mmol).
-
Add absolute ethanol (40 mL) and stir to dissolve the starting material.
-
Carefully add hydrazine hydrate (80% solution, 2.5 mL, ~40 mmol) to the mixture. Causality Note: A significant excess of hydrazine hydrate is used to ensure complete substitution of the chloride and to act as the reaction medium.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate), observing the disappearance of the starting material spot.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice with stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold deionized water (3 x 30 mL) followed by a small amount of cold ethanol (1 x 20 mL) to remove any unreacted starting materials or impurities.
-
Dry the product under vacuum at 60 °C for 4-6 hours to yield 3-Amino-6-methoxy-1H-pyrazolo[3,4-b]quinoline as a solid.
Expected Results & Characterization:
| Parameter | Expected Value |
| Product | 3-Amino-6-methoxy-1H-pyrazolo[3,4-b]quinoline |
| Appearance | Off-white to pale yellow solid |
| Yield | 80-90% |
| Molecular Formula | C11H10N4O |
| Molecular Weight | 214.23 g/mol |
| ¹H NMR | Signals corresponding to aromatic protons, an amine (NH2), an N-H proton, and a methoxy group. |
| IR (cm⁻¹) | Peaks corresponding to N-H stretching (amine and pyrazole), C=N, and C=C bonds. |
Protocol 2: Synthesis of Ethyl 3-Amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate
Principle & Mechanistic Insight: The thieno[2,3-b]quinoline core is another privileged scaffold found in compounds with potential anticancer and enzyme-inhibiting activities.[3][6] This synthesis is an application of the Gewald aminothiophene synthesis. The reaction begins with the deprotonation of ethyl thioglycolate by a base (DBU) to form a thiolate anion. This anion then displaces the C2-chloride of the quinoline in an SNAr reaction. The key cyclization step follows, where the α-carbon of the ester (now activated by the adjacent sulfur atom) attacks the nitrile group in an intramolecular Thorpe-Ziegler condensation, forming the fused thiophene ring.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Ethyl 3-Amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate.
Detailed Step-by-Step Protocol:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.18 g, 10.0 mmol) and ethyl thioglycolate (1.2 mL, 11.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (30 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 mL, 12.0 mmol) dropwise to the stirred solution over 5 minutes. Causality Note: DBU is a strong, non-nucleophilic base ideal for promoting the reaction without competing in the substitution step. Dropwise addition at 0°C helps to control any initial exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 250 mL of ice-cold water. A precipitate will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 40 mL) to remove DMF and salts.
-
For further purification, recrystallize the crude product from hot ethanol to obtain the pure thieno[2,3-b]quinoline derivative.
Expected Results & Characterization:
| Parameter | Expected Value |
| Product | Ethyl 3-Amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate |
| Appearance | Crystalline solid |
| Yield | 75-85% |
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.35 g/mol |
| ¹H NMR | Signals for aromatic protons, an amine (NH2), a methoxy group, and an ethyl ester (quartet and triplet). |
| IR (cm⁻¹) | Peaks for N-H stretching, C=O stretching (ester), C=C, and C-O bonds. |
Synthetic Versatility and Further Applications
The protocols described herein represent just two of the many possible transformations of this compound. The reactivity of the C2-chloro and C3-nitrile groups can be exploited to construct a wide variety of fused heterocyclic systems. For example, reaction with guanidine hydrochloride in the presence of a strong base like potassium tert-butoxide can yield pyrimido[4,5-b]quinolines, another class of compounds with significant biological activity.[7]
The diagram below illustrates the potential of this starting material as a central hub for generating diverse molecular architectures.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Chloro-6-methoxyquinoline-3-carbonitrile as a Versatile Precursor in Advanced Materials Science
Introduction:
2-Chloro-6-methoxyquinoline-3-carbonitrile is a highly functionalized heterocyclic compound poised for significant applications in materials science. Its quinoline core provides a rigid, planar structure with inherent photophysical properties, while the strategically positioned chloro, methoxy, and carbonitrile groups offer a rich chemical playground for derivatization.[1] The electron-withdrawing nature of the quinoline ring system makes its derivatives promising candidates for electron-transporting materials in organic electronics.[2][3] This document outlines the potential of this molecule as a key building block for three distinct, high-performance material applications: (1) a blue-emitting π-conjugated material for Organic Light-Emitting Diodes (OLEDs), (2) a selective fluorescent chemosensor for heavy metal ion detection, and (3) a monomer precursor for the synthesis of high-performance polyquinolines.
The true value of this compound lies in its synthetic versatility. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[4][5][6] The carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling further functionalization or polymerization.[7][8] The methoxy group at the 6-position acts as an electron-donating group, which can be used to tune the photoluminescence properties of the final material, often leading to enhanced fluorescence quantum yields.[9][10]
These application notes provide detailed protocols and the scientific rationale for leveraging these reactive handles to create next-generation functional materials.
Application 1: Synthesis of a Blue-Emitting π-Conjugated Material for OLEDs
Scientific Rationale:
The development of stable and efficient blue-emitting materials remains a critical challenge in OLED technology. Quinoline derivatives are known to be good electron transporters and can exhibit strong fluorescence.[2][11] By utilizing the reactive 2-chloro position, we can extend the π-conjugation of the quinoline core through a Sonogashira cross-coupling reaction.[6] Coupling with an appropriate arylacetylene, such as 4-ethynyl-N,N-diphenylaniline, will create a donor-π-acceptor (D-π-A) type molecule. In this design, the diphenylamine group acts as the electron donor, the quinoline as the acceptor, and the ethynyl bridge facilitates intramolecular charge transfer (ICT), a mechanism often responsible for strong fluorescence. The methoxy group will further modulate the electronic properties to fine-tune the emission color towards the blue region of the spectrum.[12]
Workflow for Synthesis and OLED Fabrication
Caption: Workflow for OLED material synthesis and device fabrication.
Protocol 1.1: Synthesis of 2-((4-(Diphenylamino)phenyl)ethynyl)-6-methoxyquinoline-3-carbonitrile
-
Reaction Setup: In a dry, argon-purged Schlenk flask, combine this compound (1.0 eq.), 4-ethynyl-N,N-diphenylaniline (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Solvent and Base Addition: Add anhydrous, degassed toluene and triethylamine (3.0 eq.) via syringe.
-
Reaction: Heat the mixture to 80°C and stir under argon for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.
-
Extraction: Combine the filtrates and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired blue-emitting compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Evaluate the photophysical properties using UV-Vis absorption and photoluminescence spectroscopy in a suitable solvent (e.g., toluene).
Protocol 1.2: Fabrication of a Multilayer OLED Device
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone for 15 minutes to improve the work function.
-
Hole-Transport Layer (HTL): Spin-coat a solution of a standard HTL material (e.g., TPD or PEDOT:PSS) onto the ITO substrate and anneal according to established procedures.
-
Emissive Layer (EML): Prepare a solution of the synthesized quinoline emitter (e.g., 10 mg/mL in chloroform). Spin-coat this solution onto the HTL to form a thin film (approx. 50 nm). Anneal the substrate at 60°C for 30 minutes inside a nitrogen-filled glovebox.
-
Electron-Transport Layer (ETL) and Cathode: Transfer the substrate to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber. Deposit a standard ETL (e.g., TPBi, 20 nm), followed by an electron-injection layer (LiF, 1 nm), and finally the metal cathode (Al, 100 nm).[2]
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from moisture and oxygen.
-
Testing: Characterize the device performance by measuring the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum.
| Property | Expected Outcome | Significance |
| Photoluminescence (PL) max | 450 - 470 nm (in Toluene) | Emission in the blue region of the visible spectrum. |
| PL Quantum Yield (PLQY) | > 30% | High efficiency of light emission. |
| Electroluminescence (EL) max | 460 - 480 nm | Verifies that the synthesized material is the source of light. |
| Turn-on Voltage | < 5 V | Low voltage required for light emission, indicating good charge injection. |
Application 2: Development of a Fluorescent Chemosensor for Heavy Metal Ion Detection
Scientific Rationale:
Quinoline-based fluorescent sensors are highly effective for detecting heavy metal ions due to the strong coordination between the quinoline nitrogen and the metal center.[13][14] This interaction often perturbs the electronic structure of the fluorophore, leading to a measurable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.[15] We propose converting the nitrile group of this compound into a more effective metal-binding moiety, such as a carboxylic acid or an amine, which can act as a receptor site. The 2-chloro position can be retained or substituted with a non-interfering group. The quinoline core will serve as the signaling unit. The presence of the methoxy group is anticipated to maintain a high fluorescence quantum yield for the sensor in its unbound state.[9]
Reaction Scheme for Sensor Synthesis
Caption: Synthesis of a quinoline-based sensor precursor via nitrile hydrolysis.
Protocol 2.1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, add this compound and a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).[7][16]
-
Reaction: Heat the mixture under reflux for 12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Precipitation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified carboxylic acid.
-
Characterization: Confirm the structure by ¹H NMR, IR (disappearance of the -C≡N stretch around 2220 cm⁻¹ and appearance of a broad O-H and C=O stretch for the carboxylic acid), and Mass Spectrometry.
Protocol 2.2: Fluorescence Titration for Metal Ion Sensing
-
Stock Solutions: Prepare a stock solution of the synthesized sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile) and stock solutions of various metal perchlorate or nitrate salts (e.g., Pb²⁺, Hg²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺) at 10 mM in deionized water or acetonitrile.
-
Titration Experiment: In a series of fluorescence cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM in a buffered aqueous solution or organic solvent).
-
Data Acquisition: Record the initial fluorescence spectrum of the sensor solution (excitation at its absorption maximum).
-
Titration: Add incremental amounts of a specific metal ion stock solution (e.g., 0.1, 0.2, 0.5, 1.0... equivalents) to the cuvette, and record the fluorescence spectrum after each addition.
-
Selectivity Test: Repeat the experiment with different metal ions to assess the sensor's selectivity.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and the limit of detection (LOD).
| Parameter | Expected Result | Interpretation |
| Fluorescence Response | Significant quenching or enhancement upon addition of a specific metal ion (e.g., Pb²⁺). | Indicates a strong interaction between the sensor and the target ion. |
| Selectivity | Minimal fluorescence change with other competing metal ions. | High selectivity for the target analyte. |
| Limit of Detection (LOD) | Micromolar (µM) to nanomolar (nM) range. | High sensitivity of the sensor. |
| Binding Stoichiometry | 1:1 or 1:2 (Sensor:Metal) | Provides insight into the coordination mode of the sensor-metal complex. |
Application 3: Precursor for High-Performance Functional Polyquinolines
Scientific Rationale:
Polyquinolines are a class of polymers known for their exceptional thermal stability, mechanical strength, and interesting optoelectronic properties, making them suitable for applications in demanding environments and in organic electronics.[3][14][17] The synthesis of high-performance polymers requires monomers with well-defined reactive groups. This compound can be transformed into a valuable AA- or AB-type monomer for polycondensation reactions. For instance, reduction of the nitrile group to an aminomethyl group creates a new reactive site.[8][18]
We propose the reduction of the nitrile to an aminomethyl group, followed by nucleophilic substitution of the chloro group with a suitable bis-phenol under basic conditions. This would generate an AB-type monomer containing a phenol and an amine, which can then be polymerized.
Monomer Synthesis and Polymerization Workflow
Caption: Synthetic route to a functional polyamide via a quinoline-containing monomer.
Protocol 3.1: Synthesis of (2-Chloro-6-methoxyquinolin-3-yl)methanamine
-
Reaction Setup: In a dry, argon-purged three-neck flask equipped with a reflux condenser, add a solution of this compound in anhydrous tetrahydrofuran (THF).
-
Reducing Agent: Cool the flask to 0°C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (e.g., 1.5 eq.) to the nitrile solution with vigorous stirring.[18][19]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration: A granular precipitate of aluminum salts will form. Remove the solid by vacuum filtration and wash it thoroughly with THF.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine product.
-
Purification: The product can be purified by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine to prevent tailing) or by recrystallization.
-
Characterization: Confirm the structure using ¹H NMR, IR (disappearance of the -C≡N stretch and appearance of N-H stretches), and Mass Spectrometry.
Protocol 3.2: Synthesis of a Quinoline-Containing Polyamide
-
Monomer Preparation: In a dry flask under argon, dissolve the synthesized (2-Chloro-6-methoxyquinolin-3-yl)methanamine (1.0 eq.) and a suitable co-monomer, such as a diacid chloride (e.g., terephthaloyl chloride, 1.0 eq.), in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). Add a base such as pyridine (2.2 eq.).
-
Polymerization: Stir the solution at room temperature for 24 hours. The polymer may precipitate from the solution as it forms.
-
Isolation: Pour the viscous reaction mixture into a non-solvent like methanol to precipitate the polymer completely.
-
Purification: Collect the polymer by filtration, wash it extensively with methanol and water to remove unreacted monomers and salts, and dry it in a vacuum oven at 80°C overnight.
-
Characterization:
-
Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the thermal stability using Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
-
| Property | Expected Outcome | Significance for Material Performance |
| Molecular Weight (Mw) | > 20,000 g/mol | Sufficient chain length for good mechanical properties and film formation. |
| Decomposition Temp (Td) | > 400 °C | High thermal stability, suitable for high-temperature applications. |
| Glass Transition Temp (Tg) | > 200 °C | Indicates a rigid polymer backbone, important for dimensional stability. |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc) | Allows for solution-based processing and film casting. |
References
- 1. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. studymind.co.uk [studymind.co.uk]
- 9. troindia.in [troindia.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of polyquinolines via an AA/BB-type aza-Diels–Alder polymerization reaction - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
optimizing Vilsmeier-Haack reaction conditions for 2-Chloro-6-methoxyquinoline-3-carbonitrile
Guide for the Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde and its Conversion to 2-Chloro-6-methoxyquinoline-3-carbonitrile
Welcome to the technical support center for the Vilsmeier-Haack synthesis of functionalized quinolines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful reaction. Here, we address common challenges and frequently asked questions to help you achieve higher yields, better purity, and consistent results in your synthesis of this compound and its aldehyde precursor.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of quinoline synthesis?
The Vilsmeier-Haack reaction is a versatile method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] In this specific application, it facilitates a one-pot cyclization and formylation of an N-arylacetamide (like N-(3-methoxyphenyl)acetamide) to generate a 2-chloro-3-formylquinoline skeleton.[3] The active electrophile, known as the Vilsmeier reagent, is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4][5] This intermediate is then used to build the final quinoline product.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a highly electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻.[1][5] It is the key reactant responsible for the formylation. It is almost always prepared just before use by the slow, dropwise addition of POCl₃ to ice-cold, anhydrous DMF with stirring under an inert atmosphere.[6][7] The reaction is exothermic and the reagent is highly sensitive to moisture, so maintaining low temperatures (0-5 °C) and anhydrous conditions is critical for its successful formation.[1][8]
Q3: Why is N-(3-methoxyphenyl)acetamide a suitable starting material for 2-Chloro-6-methoxyquinoline-3-carbaldehyde?
The success of the Vilsmeier cyclization is highly dependent on the electronic properties of the starting N-arylacetamide. The methoxy group (-OCH₃) is a strong electron-donating group. When placed at the meta-position of the aniline precursor, it strongly activates the para-position (relative to the methoxy group) for electrophilic attack, which is the crucial C-C bond-forming step in the cyclization process. This leads to regioselective cyclization and generally results in better yields compared to substrates with electron-withdrawing groups or less activating substituents.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Issue 1: No reaction or extremely low conversion.
Question: I've followed the procedure, but my starting material is largely unreacted after several hours. What went wrong?
Answer: This is a common issue often traced back to the quality and handling of the reagents.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is extremely sensitive to moisture. Any water in your DMF, POCl₃, or glassware will rapidly quench the reagent, halting the reaction.[1] Old bottles of DMF can also absorb water from the atmosphere or decompose to dimethylamine, which interferes with the reaction.[10]
-
Solution: Always use freshly opened bottles of high-purity, anhydrous DMF. If in doubt, use DMF from a sure-seal bottle stored under an inert atmosphere. Ensure all glassware is rigorously oven-dried or flame-dried before use. While distilling POCl₃ is not always necessary, using a fresh bottle is recommended if its reactivity is questionable.[11]
-
-
Cause 2: Insufficient Temperature/Reaction Time. While the Vilsmeier reagent is formed at 0-5 °C, the subsequent cyclization of the acetanilide often requires significant thermal energy.
-
Solution: After the addition of the acetanilide at low temperature, the reaction typically needs to be heated. Temperatures ranging from 60-90 °C are common for this cyclization.[12][13] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time.
-
Issue 2: Low yield of the desired 2-chloro-3-formylquinoline.
Question: The reaction worked, but my isolated yield is below 30%. How can I improve it?
Answer: Low yields can result from suboptimal stoichiometry, temperature, or inefficient work-up.
-
Cause 1: Incorrect Stoichiometry. The molar ratio of POCl₃ to DMF and the substrate is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, a vast excess can sometimes promote side reactions.
-
Solution: A significant excess of both DMF and POCl₃ is typically required. Molar ratios of POCl₃ to the acetanilide substrate often range from 3 to 15 equivalents in literature procedures. Start with a proven literature ratio (e.g., 5-8 equivalents of POCl₃) and optimize from there. DMF is often used as the solvent, so it is in large excess.[12]
-
-
Cause 2: Ineffective Work-up and Isolation. The quinoline product is basic due to the ring nitrogen. In the acidic reaction mixture, it exists as a protonated, water-soluble quinolinium salt.[14] Failure to properly neutralize this salt will result in the loss of product into the aqueous phase during extraction.
-
Solution: The work-up procedure of pouring the reaction mixture onto crushed ice must be followed by careful basification.[14] Slowly add a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic (pH 7-9). Using a milder base like NaHCO₃ can sometimes prevent base-catalyzed side reactions that might occur at very high pH.[9][14] The free quinoline base will precipitate as a solid, which can then be filtered or extracted.
-
Issue 3: Impure product and formation of side products.
Question: My final product is a dark, oily substance, and the NMR spectrum is messy. What are the likely impurities?
Answer: The formation of impurities often stems from harsh reaction conditions or the presence of water.
-
Cause 1: Thermal Decomposition. High temperatures (>100 °C) or excessively long reaction times can lead to the formation of dark, tarry polymerization products.[9] The Vilsmeier reagent and reaction intermediates can be thermally unstable.[8][15][16]
-
Solution: Carefully control the reaction temperature and monitor its progress by TLC. Once the starting material is consumed, proceed with the work-up promptly to avoid degradation.
-
-
Cause 2: Hydrolysis of the 2-Chloro Group. During work-up, especially if the mixture is heated in a strongly basic aqueous solution for a prolonged period, the chlorine atom at the 2-position can be susceptible to nucleophilic substitution by hydroxide, leading to the formation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde.
-
Solution: Perform the basification at low temperatures (ice bath) and avoid prolonged exposure to strongly alkaline conditions.[14] Once the product has precipitated, filter and wash it promptly.
-
Visualizing the Process
Reaction Mechanism
The diagram below outlines the key steps in the formation of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction.
Caption: Key stages of the Vilsmeier-Haack quinoline synthesis.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common experimental issues systematically.
Caption: A logical workflow for troubleshooting the reaction.
Experimental Protocols & Data
Table 1: Key Parameter Optimization Summary
| Parameter | Range / Condition | Effect on Reaction | Recommendation |
| Temperature | 60 - 90 °C | Lower temps lead to slow/no reaction; higher temps (>100°C) risk decomposition.[9][12] | Start at 80 °C and monitor by TLC. Adjust as needed for your specific substrate. |
| POCl₃ Stoichiometry | 3 - 15 equivalents | Insufficient POCl₃ results in low conversion. | Use 5-8 molar equivalents relative to the acetanilide as a robust starting point. |
| Solvent | Anhydrous DMF | DMF acts as both solvent and reagent. Moisture is highly detrimental.[1][12] | Use high-purity, anhydrous DMF from a sealed bottle. |
| Work-up pH | 7 - 9 | Acidic pH keeps the product in the aqueous layer; strongly basic pH can cause side reactions.[9][14] | Adjust to a neutral or slightly basic pH with NaHCO₃ or dilute NaOH in an ice bath. |
Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
Materials:
-
N-(3-methoxyphenyl)acetamide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Vilsmeier Reagent Preparation: To a three-neck, round-bottom flask fitted with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (5 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[7]
-
After the addition is complete, stir the resulting pale yellow solution at 0-5 °C for an additional 30 minutes.
-
Reaction: Add N-(3-methoxyphenyl)acetamide (1 equivalent) portion-wise to the cold Vilsmeier reagent.
-
After the addition, remove the ice bath and slowly heat the reaction mixture to 80-90 °C. Maintain this temperature and monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete in 4-12 hours.[17]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.
-
Carefully neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or 2M NaOH until the pH reaches ~8. A precipitate should form.[14]
-
Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and then a small amount of cold diethyl ether to aid in drying.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure 2-Chloro-6-methoxyquinoline-3-carbaldehyde.
Protocol 2: Conversion to this compound
The formyl group of the quinoline product can be converted to a nitrile group through various methods. A common approach involves the formation of an oxime followed by dehydration.
Procedure:
-
Dissolve 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent like formic acid or ethanol.
-
Add hydroxylamine hydrochloride (approx. 1.5 equivalents) and a base such as sodium acetate or pyridine.
-
Heat the mixture to form the intermediate oxime, which can be monitored by TLC.
-
After oxime formation, add a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a phosphonium-based reagent) to convert the oxime to the final nitrile product.
-
Work up the reaction by quenching with water/ice, neutralizing, and extracting the product. Purify by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. prepchem.com [prepchem.com]
- 7. growingscience.com [growingscience.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier haack reaction | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemijournal.com [chemijournal.com]
side product formation in the synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile
Introduction
Welcome to the troubleshooting and guidance center for the synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile. This key intermediate is crucial in the development of various pharmaceutical compounds, and its purity is paramount for downstream applications. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, particularly focusing on the chlorination of 2-hydroxy-6-methoxyquinoline-3-carbonitrile using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or as part of a Vilsmeier-Haack reaction. Our goal is to help you diagnose issues, minimize side product formation, and optimize your reaction for high yield and purity.
Troubleshooting & FAQ Hub
Q1: My reaction is incomplete. I'm isolating significant amounts of the starting material, 2-hydroxy-6-methoxyquinoline-3-carbonitrile. What's going wrong?
This is a very common issue, often stemming from insufficient activation of the hydroxyl group or premature degradation of the chlorinating agent.
Plausible Causes & Mechanistic Insight:
-
Insufficient Reagent Stoichiometry: The chlorination reaction requires an adequate amount of POCl₃ to convert the hydroxyl group into a better leaving group (a chlorophosphate ester intermediate) before the final nucleophilic attack by the chloride ion.
-
Low Reaction Temperature or Insufficient Time: The reaction requires a certain activation energy. If the temperature is too low or the reaction time is too short, the rate of conversion will be slow, leading to an incomplete reaction.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water to form phosphoric acid and HCl. Even trace amounts of moisture in your starting material, solvent, or glassware can consume the POCl₃, rendering it unavailable for the primary reaction.
-
Poor Solubility: The starting material, 2-hydroxy-6-methoxyquinoline-3-carbonitrile, may have limited solubility in the reaction solvent (if one is used besides POCl₃ itself), which can hinder the reaction rate.
Troubleshooting Strategies & Protocols:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled or anhydrous grade solvents and reagents.
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, in practice, an excess of POCl₃ (typically 3-5 equivalents) is often used to drive the reaction to completion and act as a solvent.
-
Temperature & Time Adjustment: The reaction is typically performed at reflux (around 105-110 °C for POCl₃). Ensure your reaction reaches and maintains this temperature. If the reaction is still incomplete, consider extending the reaction time incrementally (e.g., from 2 hours to 4 hours) and monitor progress using Thin Layer Chromatography (TLC).
Verification Protocol: TLC Monitoring
-
System: Dichloromethane:Methanol (95:5) or Ethyl Acetate:Hexane (3:7).
-
Procedure: Co-spot your starting material, a reaction aliquot, and a co-spot of both on a TLC plate. The disappearance of the starting material spot (typically lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction progress. The reaction is complete when the starting material spot is no longer visible.
Q2: My final product is a dark, tarry solid that is very difficult to purify. What causes this discoloration and how can I prevent it?
Product discoloration is almost always a sign of impurity formation, often from high-temperature decomposition or side reactions.
Plausible Causes & Mechanistic Insight:
-
Thermal Decomposition: Quinoline derivatives can be sensitive to prolonged exposure to high temperatures, especially under acidic conditions generated by POCl₃. This can lead to the formation of polymeric or tar-like substances.
-
Vilsmeier-Haack Side Reactions: If dimethylformamide (DMF) is used as a catalyst, the highly reactive Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻) is formed. While its primary role is to facilitate chlorination, it can also lead to unwanted formylation or other side reactions if not properly controlled, contributing to colored impurities.
-
Aggressive Quenching: Adding the hot reaction mixture directly to water or ice can be highly exothermic and uncontrolled, leading to localized "hot spots" that degrade the product.
Troubleshooting Strategies & Protocols:
-
Controlled Quenching: This is the most critical step for ensuring a clean product. Allow the reaction mixture to cool to room temperature before slowly and carefully pouring it onto crushed ice with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of excess POCl₃.
-
Minimize Reaction Time: Do not reflux for longer than necessary. Use TLC monitoring (as described in Q1) to determine the point of completion and begin the work-up promptly.
-
Purification via Neutralization & Recrystallization:
-
After quenching, the solution will be highly acidic. Slowly neutralize it with a base like saturated sodium bicarbonate solution or dilute NaOH until the pH is ~7-8. This will precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry it.
-
Recrystallize the crude solid from a suitable solvent like ethanol, isopropanol, or acetonitrile to remove colored impurities and isolate the pure product.
-
Q3: I see an unexpected peak in my ¹H NMR and a corresponding mass in my LC-MS. What are the most likely side products?
Besides unreacted starting material, several side products can form depending on the specific reaction conditions. Understanding their structure is key to eliminating them.
Common Side Products & Their Formation:
| Side Product | Common Cause | Analytical Signature (Expected) | Mitigation Strategy |
| Dimer (e.g., Bis(quinoline)) | High temperature; presence of radical initiators. | Complex aromatic region in ¹H NMR; Mass corresponding to 2x product mass minus 2x Cl. | Lower reaction temperature if possible; ensure inert atmosphere. |
| N-Formyl Derivative | Use of DMF catalyst; incomplete work-up. | Aldehyde proton (~8-10 ppm) in ¹H NMR; Mass = Product Mass + 28 (CHO). | Use an alternative catalyst like a tertiary amine (e.g., N,N-diisopropylethylamine) instead of DMF. |
| Phosphorous Adducts | Incomplete hydrolysis during work-up. | Unusual peaks in ³¹P NMR; can be difficult to spot in ¹H NMR. Mass may show adducts with PO₂Cl₂ or similar fragments. | Ensure vigorous stirring during quenching and allow sufficient time for all phosphorus species to hydrolyze. Wash the crude product thoroughly with water. |
Workflow for Side Product Identification & Elimination
Caption: Troubleshooting workflow for identifying and eliminating side products.
Optimized Synthesis Protocol
This protocol incorporates the troubleshooting advice to maximize yield and purity.
Materials:
-
2-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂). Ensure all glassware is oven-dried.
-
Reaction: To the flask, add 2-hydroxy-6-methoxyquinoline-3-carbonitrile. In a fume hood, carefully add phosphorus oxychloride.
-
Heating: Heat the mixture to reflux (approx. 105 °C) with magnetic stirring.
-
Monitoring: Monitor the reaction progress by TLC every hour after the first hour. The reaction is typically complete within 2-4 hours.
-
Cooling: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Quenching (Critical Step): In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully, with vigorous stirring, pour the cooled reaction mixture onto the ice.
-
Precipitation: Continue stirring for 30 minutes to ensure complete hydrolysis of excess POCl₃. The crude product will precipitate as a solid.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the slurry until the pH is neutral (pH 7-8). Check with pH paper.
-
Isolation: Filter the solid using a Büchner funnel, wash it extensively with deionized water (3x flask volume), and then with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a pale yellow or off-white solid.
Core Reaction & Side Pathways
The following diagram illustrates the desired reaction pathway versus a potential side reaction when using a DMF catalyst.
Caption: Desired chlorination pathway vs. potential N-formylation side reaction.
improving yield and purity of 2-Chloro-6-methoxyquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis and purification of 2-Chloro-6-methoxyquinoline-3-carbonitrile (CAS: 101617-91-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic intermediate. Our focus is on providing actionable, field-proven insights to help you improve both the yield and purity of your final product.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, notably for its role in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] Its synthesis, however, is not without challenges. The most common route involves a Vilsmeier-Haack reaction, a powerful tool for formylation and cyclization, but one that requires careful control to prevent side reactions and product decomposition.[2][3] This guide breaks down the process, offering solutions to specific problems you may encounter.
Part 1: Synthesis and Mechanism Overview
The most prevalent synthetic pathway proceeds in two key stages:
-
Vilsmeier-Haack Cyclization: An N-arylacetamide, such as N-(4-anisyl)acetamide, reacts with the Vilsmeier reagent (formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to undergo a one-pot cyclization and chlorination, typically yielding the 2-chloro-6-methoxyquinoline-3-carbaldehyde intermediate.[4][5]
-
Conversion to Nitrile: The resulting aldehyde at the 3-position is then converted to the target carbonitrile. This is often achieved through reaction with hydroxylamine hydrochloride to form an oxime, followed by dehydration.[6]
The core of this synthesis, the Vilsmeier-Haack reaction, is an electrophilic substitution where the chloroiminium ion, [ClCH=N(CH₃)₂]⁺, acts as the key electrophile. Precise control over this step is paramount for achieving high yield and purity.
Experimental Workflow Overview
Caption: General workflow for the synthesis and purification of the target compound.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may face during the synthesis.
Question 1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate?
Answer: Low yield is the most common complaint and typically points to issues in the Vilsmeier-Haack stage.
-
Reagent Quality and Stoichiometry:
-
POCl₃: Use freshly distilled phosphorus oxychloride. POCl₃ can hydrolyze over time to phosphoric acid and HCl, which are detrimental to the reaction.
-
DMF: Use anhydrous DMF. Water content will consume the Vilsmeier reagent and lead to side reactions.
-
Molar Ratio: An excess of the Vilsmeier reagent is crucial. A molar ratio of at least 3:1 of POCl₃ to the starting acetanilide is recommended, with some procedures using a much larger excess where POCl₃ acts as both reagent and solvent.[1] A systematic optimization of the POCl₃ molar proportion can significantly impact yield.
-
-
Temperature Control: This is arguably the most critical parameter.
-
Reagent Addition: The Vilsmeier reagent should be prepared at 0-5°C by adding POCl₃ dropwise to DMF. This exothermic reaction can get out of control if the addition is too fast.
-
Reaction Heating: The reaction mixture is then heated. The optimal temperature is typically between 90-110°C.[1] Insufficient heat leads to incomplete reaction, while excessive heat (>120°C) can cause significant decomposition and the formation of intractable tars.[7]
-
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Heating for too long can decrease yield due to decomposition. A typical reaction time is 4-16 hours, but this should be determined empirically for your specific setup.[4]
Question 2: After quenching the reaction in ice water, I get a dark, oily, or tarry substance instead of a filterable solid. What went wrong?
Answer: This is a classic sign of product decomposition, often caused by poor temperature control.
-
Cause 1: Overheating during Reaction: The most likely culprit is excessive heating during the Vilsmeier-Haack step, leading to polymerization and degradation of the quinoline ring system. Maintain a steady temperature and avoid localized hotspots by ensuring efficient stirring.
-
Cause 2: Improper Quenching: The quenching of the highly reactive POCl₃ mixture is extremely exothermic.
-
Procedure: Pour the reaction mixture slowly and in a thin stream onto a large amount of crushed ice with vigorous stirring. Never add water to the reaction mixture.
-
Rationale: Adding the reaction mixture to ice ensures the temperature is kept low during the hydrolysis of excess POCl₃. A rapid temperature spike during quenching will degrade the desired product.
-
Question 3: My TLC plate shows multiple spots after the Vilsmeier-Haack reaction. What are the likely impurities?
Answer: The presence of multiple spots indicates an incomplete reaction or the formation of side products.
-
Unreacted Starting Material: N-(4-anisyl)acetamide.
-
Intermediate: 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (if starting from a different precursor) or the corresponding 3-formyl intermediate before chlorination.[1]
-
Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis, especially during work-up if the pH becomes basic or if the mixture is heated. This can form 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
-
Regioisomers: Depending on the starting aniline, minor amounts of other quinoline isomers could form, although the electronics of p-anisidine strongly favor the desired 6-methoxy product.
Potential Impurity Formation Pathways
Caption: Common side products formed during the Vilsmeier-Haack synthesis step.
Question 4: I'm struggling with the final step: converting the 3-carbaldehyde to the 3-carbonitrile. My yields are poor.
Answer: This transformation is critical and requires clean starting material and appropriate conditions.
-
Purity of Aldehyde: Ensure the 2-chloro-6-methoxyquinoline-3-carbaldehyde intermediate is as pure as possible before attempting the conversion. Purify it via recrystallization or a quick column filtration if necessary. Impurities can interfere with the reaction.
-
Reaction Conditions: A common method involves converting the aldehyde to its corresponding oxime with hydroxylamine, followed by dehydration.[6]
-
Oxime Formation: This is typically straightforward, reacting the aldehyde with hydroxylamine hydrochloride in a solvent like ethanol.
-
Dehydration: The key is the choice of dehydrating agent. Thionyl chloride (SOCl₂) in DMF is effective but must be handled with care. Other reagents like acetic anhydride or phosphorus pentoxide can also be used. The reaction often requires heating, which should be carefully monitored to avoid decomposition of the nitrile product.
-
Part 3: Purification Protocols
Achieving high purity (>98%) is essential for subsequent applications. A combination of recrystallization and column chromatography is often the most effective strategy.
Protocol 1: Recrystallization
This method is effective for removing minor impurities and is the preferred first step after initial isolation of the crude product.
| Parameter | Recommended Solvent System | Rationale |
| Solvent Choice | Ethyl Acetate / Hexane mixture[1] or Petroleum Ether / Ethyl Acetate mixture[4][5] | The target compound is moderately soluble in ethyl acetate and poorly soluble in non-polar solvents like hexane or petroleum ether. |
| Procedure | 1. Dissolve the crude solid in a minimal amount of hot ethyl acetate. 2. If insoluble impurities are present, perform a hot filtration. 3. Slowly add hexane or petroleum ether to the hot solution until turbidity persists. 4. Add a few drops of hot ethyl acetate to redissolve the precipitate. 5. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation. 6. Collect the crystals by vacuum filtration and wash with cold hexane. | This procedure ensures that the product crystallizes out slowly, forming a pure lattice that excludes impurities. |
Protocol 2: Silica Gel Column Chromatography
If recrystallization fails to provide the desired purity, or if dealing with an oily product, column chromatography is necessary.[8][9][10]
-
Stationary Phase: Silica gel (230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A gradient or isocratic system of Petroleum Ether (or Hexanes) and Ethyl Acetate is standard.
-
TLC Analysis: First, determine the optimal solvent system using TLC. Aim for an Rf value of ~0.3 for the desired product.[11] A good starting point is a 3:1 to 5:1 mixture of Hexane:Ethyl Acetate.
-
-
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. Alternatively, load the concentrated solution directly but carefully onto the column bed.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more ethyl acetate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Part 4: Frequently Asked Questions (FAQs)
-
FAQ 1: How do I confirm the identity and purity of my final product?
-
Purity: Use TLC against a reference standard. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[12]
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be sharp and consistent with literature values.
-
-
FAQ 2: Can this reaction be performed under microwave irradiation to speed it up?
-
Yes, Vilsmeier-Haack reactions and subsequent steps have been successfully performed under microwave conditions.[7][9] This can dramatically reduce reaction times from hours to minutes. However, it requires specialized equipment and careful optimization to prevent rapid overheating and decomposition.
-
-
FAQ 3: My final product is unstable and discolors over time. How should it be stored?
-
Halogenated heterocyclic compounds can be sensitive to light and air. Store the purified solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (0-4°C) for long-term stability.
-
References
- 1. This compound | 101617-91-8 | Benchchem [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloro-3-hydroxymethyl-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. 2-Chloro-6-methoxyquinoline | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Quinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the unique challenges presented by electron-deficient quinolines. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize these often-tricky couplings.
Introduction: The Challenge of Electron-Deficient Quinolines
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1][2][3] However, when one of the coupling partners is an electron-deficient N-heterocycle like a quinoline, the reaction's efficiency can be compromised. The primary hurdles stem from two main factors:
-
Deactivated Halides : Electron-withdrawing groups on the quinoline ring make the carbon-halogen bond stronger and less susceptible to the crucial oxidative addition step with the palladium catalyst.[2][4][5]
-
Catalyst Inhibition : The Lewis basic nitrogen atom of the quinoline can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive species.[4][6]
This guide will address these challenges in a practical, question-and-answer format, providing you with the tools to overcome common experimental failures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion of the haloquinoline starting material. What's the first thing I should check?
A1: This is the most common issue and usually points to a problem with the initial oxidative addition step. The electron-deficient nature of your quinoline makes the C-X bond (where X is Cl, Br, I) difficult for the Pd(0) catalyst to break.[2][4][5]
Troubleshooting Steps:
-
Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often not sufficient for these challenging substrates.[4] You need to increase the electron density at the palladium center to facilitate oxidative addition.
-
Recommendation: Switch to a more electron-rich and bulky phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[4][5][7] These ligands promote both the oxidative addition and the final reductive elimination step.[2][7][8]
-
-
Check Your Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to the active Pd(0) species.[2] If this reduction is inefficient, your catalytic cycle never truly begins.
-
Recommendation: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst that readily generates the active species.
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be cautious, as this can also accelerate side reactions.
-
Halide Reactivity: Remember the general reactivity trend for the halide: I > Br > OTf >> Cl.[5][9] If you are struggling with a chloroquinoline, and it's synthetically feasible, consider converting it to the bromo- or iodo-analogue.
Q2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. What causes this and how can I prevent it?
A2: The formation of a biaryl derived from your boronic acid (R-B(OH)₂ → R-R) is a classic side reaction, often driven by the presence of oxygen.
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of your boronic acid, leading to the homocoupled product and regenerating Pd(0). Inefficient transmetalation in the main cycle can also exacerbate this issue.[2][7]
Preventative Measures:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvents are thoroughly degassed before use. Common methods include:
-
Bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw cycles (at least three).
-
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen from start to finish. Use flasks with side-arms and balloon pressure, or a Schlenk line for best results.
Q3: My starting haloquinoline is being consumed, but I'm getting a dehalogenated quinoline instead of the desired product. Why is this happening?
A3: Dehalogenation (Ar-X → Ar-H) is a competing pathway where a hydride source intercepts a key intermediate in the catalytic cycle.[2]
Mechanism Insight: After oxidative addition, the Ar-Pd(II)-X intermediate is formed. If a hydride source is present, it can displace the halide, forming an Ar-Pd(II)-H intermediate. Reductive elimination then releases the dehalogenated arene and regenerates the Pd(0) catalyst.[2]
Sources of Hydride & Solutions:
-
Solvent: Alcohols and even water (at high temperatures) can act as hydride donors.
-
Solution: Switch to aprotic solvents like 1,4-dioxane, toluene, or DMF. If a co-solvent is needed to dissolve the base, minimize the amount of water.
-
-
Base: Some bases or their byproducts can be problematic.
-
Solution: If using an alkoxide, ensure conditions are strictly anhydrous. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally safer choices in this regard.[4]
-
-
Boronic Acid Impurities: Sometimes, boronic acids themselves can be a source of hydrides.
Q4: The reaction is sluggish and stalls at partial conversion. Could the quinoline itself be killing my catalyst?
A4: Yes, this is a significant possibility. The lone pair on the quinoline nitrogen is a Lewis base and can coordinate to the electron-deficient palladium center. This can lead to the formation of stable, off-cycle complexes that effectively sequester the catalyst from the reaction, a phenomenon known as catalyst poisoning or deactivation.[4][6] The appearance of a black precipitate, known as palladium black, is often a sign of catalyst agglomeration and deactivation.[10]
Mitigation Strategies:
-
Use Bulky Ligands: Sterically demanding ligands, like the Buchwald-type ligands mentioned in Q1, can create a protective "pocket" around the palladium atom.[2][7] This steric bulk can disfavor the coordination of the quinoline nitrogen, keeping the catalyst active in the desired cycle.
-
Anhydrous Conditions: In some systems, water can facilitate catalyst deactivation pathways. Trialling anhydrous conditions with a soluble organic base or using additives like trimethyl borate can sometimes rescue a failing reaction by altering the catalyst's coordination sphere and solubility.[6]
-
Adjust Ligand:Metal Ratio: A slight excess of the ligand can sometimes help prevent the formation of less stable, coordinatively unsaturated palladium species that are more prone to deactivation.
Q5: My electron-deficient boronic acid seems to be decomposing under the reaction conditions. How can I protect it?
A5: Electron-deficient arylboronic acids are known to be susceptible to protodeboronation, especially under basic conditions in protic solvents.[11][12] This is a reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.
Solutions:
-
Use a More Stable Boron Reagent: Instead of the boronic acid, use a corresponding boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[13][14] These are generally more stable to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, a "slow-release" strategy that keeps the concentration of the sensitive free boronic acid low at any given time.[11][15]
-
Milder Base and Lower Temperature: If you must use the boronic acid, try switching to a milder base (e.g., K₂CO₃ instead of K₃PO₄) and lowering the reaction temperature.
-
Minimize Water: Reduce the amount of water in the reaction to the minimum required to dissolve the base.
Data Summaries & Recommended Protocols
Table 1: Recommended Starting Conditions for Difficult Quinolines
| Component | Recommendation | Rationale |
| Haloquinoline | 1.0 equiv | Limiting Reagent |
| Boronic Acid/Ester | 1.2–1.5 equiv | Ensures complete consumption of the limiting reagent. |
| Pd Precatalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Common, effective palladium sources.[3] |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands to promote oxidative addition and prevent catalyst inhibition.[4][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv) | Strong, inorganic bases effective for challenging couplings.[4] |
| Solvent | 1,4-Dioxane or Toluene / H₂O (e.g., 10:1 ratio) | Aprotic organic solvent with minimal water to dissolve the base. |
| Temperature | 80–110 °C | A good starting range; may require optimization. |
General Experimental Protocol
This protocol is a starting point and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the haloquinoline (1.0 equiv), the boronic acid or ester (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water via syringe. The final concentration should typically be around 0.1 M with respect to the haloquinoline.
-
Reaction: Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Suzuki Coupling Catalytic Cycle
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions of Substituted Quinolines
For Immediate Assistance, Contact: Senior Application Scientist Email: --INVALID-LINK-- Phone: 1-800-555-CHEM (2436)
Introduction
Welcome to the technical support center for managing regioselectivity in reactions of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline chemistry. Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials.[1][2][3] However, controlling the position of functional groups on the quinoline ring system during synthesis and modification presents a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments, ensuring you can achieve your desired regiochemical outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic substitution on an unsubstituted quinoline preferentially occur at the C5 and C8 positions?
A1: The regioselectivity of electrophilic aromatic substitution (SEAr) on quinoline is governed by the electronic properties of its bicyclic system. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack.[4] Consequently, electrophilic substitution occurs on the more electron-rich benzene ring (the carbocycle).[5]
Attack at the C5 and C8 positions is favored because the resulting cationic intermediates (Wheland intermediates) are more stable.[5][6] Specifically, substitution at these positions allows for the formation of resonance structures where the aromaticity of the pyridine ring is preserved, which is energetically favorable.[6] Attack at C6 or C7 would disrupt the aromatic sextet of the pyridine ring in all resonance forms, leading to a less stable intermediate.[6]
Q2: How do electron-donating and electron-withdrawing substituents on the quinoline ring influence regioselectivity in electrophilic substitution?
A2: Substituents on the quinoline ring exert significant control over the position of subsequent electrophilic attack through a combination of inductive and resonance effects.[7][8]
-
Activating Groups (Electron-Donating Groups - EDGs): Substituents like -OH, -OR, and -NH2 increase the electron density of the ring they are attached to, making it more nucleophilic and thus more reactive towards electrophiles.[8]
-
An EDG on the benzene ring will generally direct incoming electrophiles to the ortho and para positions relative to itself, further enhancing the inherent preference for the carbocyclic ring.
-
An EDG on the pyridine ring can, in some cases, activate this ring sufficiently to compete with the benzene ring, although this is less common.
-
-
Deactivating Groups (Electron-Withdrawing Groups - EWGs): Substituents like -NO2, -CN, and -SO3H decrease the electron density of the ring, making it less reactive.[7][8]
-
An EWG on the benzene ring will deactivate it and direct incoming electrophiles to the meta position relative to itself.
-
An EWG on the pyridine ring will further deactivate it, reinforcing the preference for substitution on the benzene ring.
-
Q3: In nucleophilic aromatic substitution (SNAr) of haloquinolines, why are the C2 and C4 positions most reactive?
A3: The C2 and C4 positions of the quinoline ring are highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.[9][10] For a nucleophilic aromatic substitution to occur, the aromatic ring must be able to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic addition.
When a nucleophile attacks at C2 or C4, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[9] This is not possible for attack at other positions on the pyridine ring. Therefore, haloquinolines with halogens at the C2 or C4 positions are significantly more reactive towards nucleophiles than those with halogens at other positions.[9][11]
Q4: What is the role of quinoline N-oxides in controlling regioselectivity?
A4: The conversion of a quinoline to its corresponding N-oxide is a powerful strategy for altering and controlling its reactivity and regioselectivity.[3][12] The N-oxide functional group acts as a potent activating and directing group. The oxygen atom can donate electron density into the ring via resonance, activating the C2 and C4 positions towards both electrophilic and nucleophilic attack. Furthermore, the N-oxide can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, often favoring functionalization at the C2 or C8 positions.[1][12][13]
Troubleshooting Guides
Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Nitration of a Substituted Quinoline
Symptoms:
-
Formation of a mixture of regioisomers, leading to difficult purification and low yield of the desired product.
-
The major product is not the one predicted by standard electronic effects.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction Conditions are too Harsh | Vigorous nitrating conditions (e.g., concentrated H2SO4/HNO3 at high temperatures) can lead to a loss of selectivity.[14] Solution: Try milder nitrating agents such as acetyl nitrate (AcONO2) or nitronium tetrafluoroborate (NO2BF4) at lower temperatures. This can favor the kinetically controlled product. |
| Steric Hindrance | A bulky substituent on the quinoline ring may sterically hinder attack at an electronically favored position. Solution: Analyze the steric environment around the target position. If steric hindrance is significant, consider a synthetic route where the key substituent is introduced before the bulky group. |
| Protonation of the Quinoline Nitrogen | In strongly acidic media, the quinoline nitrogen is protonated. This significantly deactivates the entire molecule, especially the pyridine ring, towards electrophilic attack. Solution: The effect of protonation should be considered when predicting the outcome. If substitution on the pyridine ring is desired, it may be necessary to use a less acidic medium or protect the nitrogen. |
| Misinterpretation of Substituent Effects | The directing effects of multiple substituents can be complex and sometimes counterintuitive. Solution: Re-evaluate the combined electronic and steric effects of all substituents on the quinoline ring. Consider both inductive and resonance effects to predict the most activated and accessible positions. |
Experimental Protocol: Mild Nitration of 4-methoxyquinoline
-
Preparation of Acetyl Nitrate: In a flask cooled to 0 °C, cautiously add fuming nitric acid (1.0 eq) dropwise to acetic anhydride (2.0 eq) with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Nitration Reaction: Dissolve 4-methoxyquinoline (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution to -10 °C.
-
Addition of Nitrating Agent: Slowly add the freshly prepared acetyl nitrate solution dropwise to the quinoline solution, maintaining the temperature below -5 °C.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring it into ice-water. Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purification: Purify the product by column chromatography to isolate the desired regioisomer.
Issue 2: Lack of C-H Functionalization at the Desired Position with Transition Metal Catalysis
Symptoms:
-
No reaction or very low conversion.
-
Functionalization occurs at an undesired position (e.g., C2 instead of C8).
-
Formation of multiple products.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Choice of Directing Group | Many transition-metal-catalyzed C-H functionalization reactions require a directing group to achieve high regioselectivity.[15] Solution: If your substrate lacks a directing group, consider installing one. For example, an 8-amino or 8-carboxy group can direct functionalization to the C5 or C7 position. Quinoline N-oxides are often used to direct functionalization to C2 or C8.[1][12] |
| Inappropriate Catalyst or Ligand | The choice of metal catalyst and ligand is crucial for both reactivity and selectivity.[12][16] Solution: Screen different transition metal catalysts (e.g., Pd, Rh, Ru, Ir) and ligands. The steric and electronic properties of the ligand can significantly influence the regiochemical outcome. |
| Suboptimal Reaction Conditions | Temperature, solvent, and additives can all play a critical role in C-H activation. Solution: Systematically optimize the reaction conditions. A solvent screen is often a good starting point, followed by temperature and additive optimization. |
| Steric Hindrance | A bulky substituent near the target C-H bond can prevent the catalyst from accessing it.[12] Solution: Assess the steric accessibility of the target C-H bond. If it is highly hindered, an alternative synthetic strategy may be necessary. |
Workflow for Optimizing Regioselective C-H Arylation
Caption: Workflow for optimizing regioselective C-H arylation of substituted quinolines.
Visualization of Electronic Effects
The regioselectivity of electrophilic and nucleophilic attack on the quinoline ring is fundamentally dictated by its electronic structure. The following diagram illustrates the relative electron density and the positions most susceptible to different types of reactions.
Caption: Preferred sites of electrophilic and nucleophilic attack on the unsubstituted quinoline ring.
Note: The DOT script above requires a URL to an image of the quinoline structure for proper rendering.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. quora.com [quora.com]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 10. scribd.com [scribd.com]
- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 12. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. uop.edu.pk [uop.edu.pk]
- 15. mdpi.com [mdpi.com]
- 16. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Quinoline Intermediates in Organic Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of poor solubility of quinoline intermediates. Quinolines are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3][4] However, their often rigid, aromatic, and lipophilic nature can lead to significant solubility hurdles during synthesis, purification, and analysis, impacting reaction kinetics, yield, and purity.[5][6]
This resource provides a structured approach to troubleshooting these issues, moving from rapid-fire FAQs to in-depth technical guides with validated protocols.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common solubility challenges encountered during the synthesis of quinoline intermediates.
Q1: Why is my quinoline intermediate crashing out of the reaction mixture?
Premature precipitation occurs when the intermediate's concentration exceeds its solubility limit in the reaction solvent.[7] This is often triggered by:
-
Inappropriate Solvent Choice: A mismatch between the polarity of your intermediate and the solvent is a primary cause.[7]
-
Temperature Changes: The solubility of most organic solids increases with temperature. If your reaction cools, even locally, the intermediate can precipitate.[7]
-
Change in Reaction Mixture Composition: As reactants are consumed and products are formed, the overall polarity of the reaction medium can change, reducing the solubility of your intermediate.
Q2: My crude product is an intractable tar or oil. What should I do?
Tar formation is a frequent issue in quinoline syntheses like the Skraup reaction, resulting from harsh acidic and oxidizing conditions that cause polymerization.[8]
-
Initial Work-up: The first step is often to dilute the cooled reaction mixture by carefully pouring it into a large volume of water or onto crushed ice.[8][9]
-
Neutralization: Subsequently, make the solution strongly basic with a concentrated base like sodium hydroxide to neutralize the acid and liberate the quinoline base.[8][9]
-
Purification: For tarry mixtures, steam distillation is a highly effective method to separate the volatile quinoline product from non-volatile tars.[8][9] The distillate can then be extracted with an organic solvent for further purification.
Q3: What is the quickest first step to try and solubilize a stubborn intermediate?
The most direct approach is to employ a co-solvent.[5][10] A small amount of a miscible solvent with different polarity can disrupt the solute-solute interactions that favor crystallization and improve solvation. Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF) are powerful and common choices.[5][10]
Q4: How does pH affect the solubility of my quinoline intermediate?
The nitrogen atom in the quinoline ring is basic (pKa of quinoline is ~4.9), meaning it can be protonated.[11] At a pH below its pKa, the quinoline intermediate will exist in its protonated, cationic form, which is significantly more soluble in polar and aqueous media.[1][11] Conversely, at a pH above the pKa, it will be in its neutral, less polar form.[11] This property is a powerful tool for controlling solubility during reactions and extractions.
Troubleshooting Workflow for Solubility Issues
When faced with a solubility problem, a systematic approach is more effective than random solvent screening. The following workflow provides a logical progression from simple adjustments to more involved chemical modifications.
Caption: A decision workflow for troubleshooting solubility.
Troubleshooting Guides
Guide 1: Solvent System Optimization
The principle of "like dissolves like" is the foundation of solubility, but often a single solvent is insufficient for the varied intermediates in a multi-step synthesis.[7]
Causality: Solubility is a function of the free energy change of mixing. For a solid to dissolve, the energy penalty of breaking the solute-solute (crystal lattice) and solvent-solvent interactions must be overcome by the energy gained from forming new solute-solvent interactions. Aromatic, heterocyclic systems like quinolines have strong π-stacking and dipole-dipole interactions, requiring solvents that can effectively disrupt them.
Solutions:
-
Co-Solvent Addition: This is the most common and effective technique.[10][12][13] A co-solvent works by altering the bulk properties of the primary solvent, such as polarity and hydrogen bonding capacity, to create a more favorable environment for the solute.[14] For example, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent like toluene can dramatically increase the solubility of a polar quinoline intermediate.
-
Solvent Blends: Instead of a single solvent, using a pre-mixed binary or ternary solvent system can maintain solubility throughout a reaction. This is particularly useful in chromatography to prevent precipitation on the column.[15]
-
High-Boiling Point "Green" Solvents: For reactions requiring high temperatures, consider solvents like glycerol. Glycerol is non-toxic, biodegradable, has a high boiling point, and can be an excellent medium for preparing quinoline derivatives, often leading to high yields.[16]
Data Presentation: Common Solvents in Organic Synthesis
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes & Common Use |
| Toluene | 2.4 | 111 | 2.38 | Good for non-polar compounds; often used in Skraup synthesis. |
| Dichloromethane (DCM) | 3.1 | 40 | 9.08 | Excellent for extractions; volatile. |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.52 | Good general-purpose ether; can form peroxides. |
| Ethanol | 4.3 | 78 | 24.55 | Protic solvent, useful for recrystallization of quinoline salts.[17] |
| Acetonitrile | 5.8 | 82 | 37.5 | Polar aprotic solvent, common in chromatography. |
| Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | High-boiling polar aprotic solvent; powerful solubilizer. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 46.7 | Highly polar aprotic; dissolves a very wide range of compounds.[5] |
| Water | 10.2 | 100 | 80.1 | Highly polar; solubility of neutral quinolines is low but high for salts.[18] |
Guide 2: pH Modification for Solubility Enhancement
The basic nitrogen atom on the quinoline ring is a chemical handle that can be exploited to dramatically alter solubility.[2][3][11][19]
Causality: By adding an acid, the quinoline nitrogen is protonated, forming a quinolinium salt. This salt is an ionic species, and its solubility in polar solvents, especially water, is orders of magnitude higher than that of the neutral parent molecule. This is a direct application of Le Châtelier's principle to a solubility equilibrium.
Caption: Effect of pH on quinoline solubility equilibrium.
Experimental Protocol 1: pH Adjustment for Aqueous Work-up
This protocol describes how to use pH changes to separate a quinoline intermediate from non-basic impurities.
-
Dissolution: After the reaction, quench the mixture and remove the organic solvent under reduced pressure. To the crude residue, add a suitable organic solvent in which the impurities are soluble but the quinoline may not be (e.g., diethyl ether, ethyl acetate).
-
Acidic Extraction: Add 1M hydrochloric acid (HCl) to the mixture and stir vigorously. The basic quinoline intermediate will react to form the hydrochloride salt and dissolve in the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Separation: Transfer the mixture to a separatory funnel and separate the aqueous layer (containing the product) from the organic layer (containing impurities).
-
Liberation of the Free Base: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 6M NaOH or concentrated ammonia solution) with stirring until the solution is strongly basic (pH > 10).
-
Precipitation/Extraction: The neutral quinoline intermediate will precipitate out of the aqueous solution. Collect the solid by filtration. Alternatively, if it separates as an oil or does not fully precipitate, extract the basic aqueous solution with a fresh portion of an organic solvent (e.g., DCM or ethyl acetate) to recover the product.
-
Final Steps: Wash the collected solid or the organic extract with water to remove residual salts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the purified intermediate.
Guide 3: Salt Formation for Improved Handling and Solubility
For solid intermediates that are difficult to handle or purify due to poor solubility in common recrystallization solvents, converting them to a stable, crystalline salt is a robust strategy.[20][21][22][23][24] Hydrochloride salts are most common.[17]
Causality: Salt formation converts a neutral organic molecule into an ionic compound. The strong ion-dipole interactions between the salt and polar solvents (like ethanol or water) are much more energetically favorable than the interactions between the neutral molecule and the solvent, leading to increased solubility.[23][24] Furthermore, salts often form well-defined, stable crystal lattices, which is highly advantageous for purification by recrystallization and for long-term storage.[23]
Experimental Protocol 2: Preparation of a Quinoline Intermediate Hydrochloride Salt
This protocol describes the formation of a hydrochloride salt for purification or storage.
-
Dissolution: Dissolve the crude quinoline intermediate in a minimum amount of a suitable organic solvent. Ethers (like diethyl ether or 1,4-dioxane) or alcohols (like isopropanol) are common choices.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (HCl). This can be anhydrous HCl gas, a solution of HCl in an organic solvent (e.g., HCl in dioxane), or concentrated aqueous HCl if the intermediate is not sensitive to water.
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a crystalline solid. The precipitation can be driven to completion by cooling the mixture in an ice bath.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for the reaction) to remove soluble impurities.
-
Drying: Dry the salt thoroughly under vacuum to remove residual solvent.
-
Recrystallization (Optional but Recommended): The crude salt can be further purified by recrystallization. A common solvent for this is ethanol, as the salt is often soluble in hot ethanol and much less so in cold ethanol.[25] Dissolve the salt in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. biotage.com [biotage.com]
- 16. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 17. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 18. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 19. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. pharmasalmanac.com [pharmasalmanac.com]
- 22. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 23. research.aston.ac.uk [research.aston.ac.uk]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. youtube.com [youtube.com]
Technical Support Center: Large-Scale Synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile
Welcome to the technical support center for the large-scale synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of this key intermediate. The synthesis is typically a two-step process: the Vilsmeier-Haack formylation of N-(4-methoxyphenyl)acetamide to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde, followed by the conversion of the aldehyde to the target nitrile.
Diagram of the Synthetic Workflow
Caption: Overall synthetic route to this compound.
Part 1: Vilsmeier-Haack Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. However, its exothermic nature and the use of hazardous reagents require careful consideration, especially on a large scale.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack reaction has a low yield or has failed completely. What are the likely causes?
A1: Low or no yield in a Vilsmeier-Haack reaction is a common issue and can often be attributed to several factors:
-
Reagent Quality: The success of the reaction is highly dependent on the quality of the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Actionable Insight: Always use fresh, anhydrous DMF. DMF is hygroscopic and absorbed water can quench the Vilsmeier reagent. Old DMF can also contain dimethylamine, which can lead to side reactions.[1] Similarly, ensure your POCl₃ is of high purity and has been stored under anhydrous conditions.
-
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical.
-
Actionable Insight: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. Optimization studies may be required, but a molar ratio of POCl₃ to N-(4-methoxyphenyl)acetamide of 3:1 or higher is a good starting point for optimization.[2]
-
-
Reaction Temperature: Temperature control is crucial for both the formation of the Vilsmeier reagent and the subsequent formylation reaction.
-
Actionable Insight: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (typically 0-10 °C) with controlled addition of POCl₃ to DMF. For the formylation of N-(4-methoxyphenyl)acetamide, the reaction temperature may need to be elevated (e.g., 60-90 °C) to achieve a reasonable reaction rate, but excessive temperatures can lead to decomposition and the formation of tarry by-products.
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and thus, the substrate must be sufficiently electron-rich.[1]
-
Actionable Insight: N-(4-methoxyphenyl)acetamide is a suitable substrate due to the electron-donating nature of the methoxy and acetamido groups. However, if impurities with electron-withdrawing groups are present in the starting material, they can inhibit the reaction.
-
Q2: I am observing significant amounts of dark, tarry by-products. How can I minimize their formation?
A2: The formation of tarry substances is usually a sign of decomposition due to overly harsh reaction conditions.
-
Actionable Insight:
-
Temperature Control: Carefully control the reaction temperature throughout the process. Avoid localized overheating during the addition of POCl₃ and during the heating phase of the formylation.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Prolonged reaction times at elevated temperatures can lead to product degradation. Once the reaction is complete, proceed with the work-up without delay.
-
Purity of Reagents: Impurities in the starting materials or reagents can catalyze decomposition pathways.
-
Q3: What are the key safety considerations for a large-scale Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack reaction presents several thermal and chemical hazards that must be carefully managed at scale.
-
Exothermic Nature: The formation of the Vilsmeier reagent and the formylation reaction itself can be highly exothermic.
-
Actionable Insight: On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] A robust cooling system is essential. The rate of addition of POCl₃ must be carefully controlled to maintain the desired temperature. Reaction calorimetry studies are highly recommended to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) in case of a cooling failure.[4]
-
-
Hazardous Reagents: POCl₃ is a corrosive and toxic substance that reacts violently with water.[4]
-
Actionable Insight: Handle POCl₃ in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure that all equipment is dry before use.
-
-
Work-up Procedure: Quenching the reaction mixture with water is highly exothermic and can release HCl gas.
-
Actionable Insight: For large-scale operations, a controlled quench is critical. Slowly add the reaction mixture to a cooled aqueous solution of a base, such as sodium acetate or sodium carbonate, to neutralize the acid and control the exotherm.[5] Ensure adequate ventilation to handle any gas evolution.
-
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Vilsmeier Reagent Formation:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous DMF (3.0 eq).
-
Cool the DMF to 0-5 °C using an ice-salt bath.
-
Slowly add POCl₃ (3.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Add N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent, controlling any initial exotherm.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a solution of sodium acetate (5-6 eq) in water and cool to 10-15 °C.[5]
-
Slowly and carefully add the reaction mixture to the sodium acetate solution, maintaining the temperature of the quench mixture below 40 °C.
-
Stir the resulting slurry for 1-2 hours at room temperature to ensure complete hydrolysis.
-
Filter the precipitated solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain crude 2-chloro-6-methoxyquinoline-3-carbaldehyde. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Part 2: Conversion of Aldehyde to this compound
The conversion of the aldehyde to the nitrile is a critical step that can be achieved through various methods. The choice of method for large-scale production will depend on factors such as safety, cost, yield, and ease of operation. A common and scalable approach involves the formation of an aldoxime followed by dehydration.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are some reliable and scalable methods for converting the aldehyde to the nitrile?
A1: Several methods are reported in the literature, with varying degrees of suitability for large-scale synthesis.
-
Two-Step: Aldoxime Formation and Dehydration: This is a classic and robust method. The aldehyde is first reacted with hydroxylamine hydrochloride to form the corresponding aldoxime. The aldoxime is then dehydrated using a variety of reagents.
-
Actionable Insight: For large-scale operations, a one-pot procedure where the dehydration follows the oxime formation without isolation of the intermediate is often preferred to improve process efficiency. Heating the aldehyde with hydroxylamine hydrochloride in a high-boiling solvent like N-methylpyrrolidone (NMP) can directly yield the nitrile.[6]
-
-
Direct Conversion using Greener Catalysts: The use of deep eutectic solvents (DES), such as a mixture of choline chloride and urea, has been reported as an eco-friendly catalyst for the one-pot synthesis of nitriles from aldehydes.[7]
-
Actionable Insight: This method avoids the use of toxic reagents and harsh conditions, making it an attractive option for sustainable manufacturing. The DES can often be recycled, further improving the process economics.[7]
-
-
Chemo-enzymatic Methods: Aldoxime dehydratases are enzymes that can convert aldoximes to nitriles under mild, aqueous conditions.[8][9][10]
-
Actionable Insight: This approach offers high selectivity and avoids harsh reagents. However, the cost and stability of the enzyme, as well as the need for specialized equipment, may be considerations for large-scale implementation.
-
Q2: I am experiencing incomplete conversion of the aldehyde to the nitrile. How can I improve the yield?
A2: Incomplete conversion can be due to several factors, depending on the chosen method.
-
For Aldoxime-Based Methods:
-
pH Control: The formation of the aldoxime is pH-sensitive. Maintaining a slightly acidic to neutral pH is often optimal.
-
Dehydration Step: The efficiency of the dehydration step is crucial. Ensure that the dehydrating agent is active and used in the correct stoichiometric amount. In a one-pot reaction with hydroxylamine hydrochloride, ensure the reaction temperature is high enough to facilitate dehydration of the intermediate oxime.
-
-
Reaction Time and Temperature: As with any reaction, insufficient reaction time or temperature can lead to incomplete conversion.
-
Actionable Insight: Monitor the reaction by HPLC to determine the optimal reaction time. For thermally sensitive compounds, a lower temperature for a longer duration may be necessary.
-
Q3: What are the potential side reactions and impurities in the nitrile formation step?
A3: The primary impurity is often the unreacted starting aldehyde. Other potential impurities can include:
-
Aldoxime Intermediate: If the dehydration step is incomplete, the aldoxime may remain as an impurity.
-
Hydrolysis of the Nitrile: Under strongly acidic or basic work-up conditions, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.
-
Actionable Insight: Maintain a neutral or slightly basic pH during work-up and purification to minimize hydrolysis.
-
-
Formation of Formanilides: In some nitrile synthesis methods, formanilides can be side products.[6]
Recommended Scalable Protocol: One-Pot Aldehyde to Nitrile Conversion
This protocol is based on the efficient one-pot conversion using hydroxylamine hydrochloride.
-
Reaction Setup:
-
Reaction:
-
Heat the mixture to 110-120 °C and stir for 2-4 hours, or until in-process control (HPLC) indicates complete consumption of the starting aldehyde.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If using NMP, add water to precipitate the product.
-
If using a DES, the product can often be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the crude product, wash with water, and then a small amount of a non-polar solvent like hexane to remove any residual high-boiling solvent.
-
Dry the product under vacuum.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and heptane. The choice of solvent should be determined through solubility studies to maximize yield and purity.
-
Data Presentation
| Parameter | Step 1: Vilsmeier-Haack Reaction | Step 2: Nitrile Formation (One-Pot) |
| Key Reagents | N-(4-methoxyphenyl)acetamide, POCl₃, DMF | 2-chloro-6-methoxyquinoline-3-carbaldehyde, NH₂OH·HCl |
| Typical Molar Ratios | Substrate:POCl₃:DMF = 1:3.5:3.0 | Aldehyde:NH₂OH·HCl = 1:1.2 |
| Solvent | DMF (acts as reagent and solvent) | NMP or Deep Eutectic Solvent |
| Temperature | 0-10 °C (reagent formation), 80-90 °C (reaction) | 110-120 °C |
| Typical Reaction Time | 4-6 hours | 2-4 hours |
| Work-up | Quench into aqueous sodium acetate, filtration | Precipitation with water or extraction, filtration |
| Purification | Recrystallization (e.g., ethanol) | Recrystallization (e.g., isopropanol, ethyl acetate/heptane) |
| Expected Yield | 70-85% | >90% |
| Key Impurities | Unreacted starting material, tarry decomposition products | Unreacted aldehyde, aldoxime intermediate, hydrolysis products |
Analytical Methods for Quality Control
Consistent product quality is paramount in pharmaceutical manufacturing. The following analytical techniques are recommended for in-process and final product analysis.
| Analytical Technique | Purpose |
| HPLC (High-Performance Liquid Chromatography) | - Monitoring reaction progress (disappearance of starting materials and formation of product).- Determining the purity of the final product and quantifying impurities. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | - Structural confirmation of the intermediate and final product.- Can be used for quantitative purity assessment (qNMR).[11] |
| Mass Spectrometry (MS) | - Confirmation of the molecular weight of the product and identification of impurities. |
| FT-IR (Fourier-Transform Infrared) Spectroscopy | - Functional group analysis (e.g., presence of nitrile C≡N stretch, absence of aldehyde C=O stretch). |
| DSC (Differential Scanning Calorimetry) | - Determining the melting point and assessing the polymorphic form of the final product. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. helgroup.com [helgroup.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
identifying and characterizing impurities in 2-Chloro-6-methoxyquinoline-3-carbonitrile synthesis
Welcome to the dedicated technical support resource for the synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. Our focus is on anticipating and resolving common challenges, ensuring the integrity and purity of your final product.
Introduction to the Synthesis and Common Challenges
The synthesis of this compound is a multi-step process that, while robust, is susceptible to the formation of various impurities. Understanding the reaction mechanism and potential side reactions is crucial for effective troubleshooting. The most common synthetic route involves two key stages:
-
Vilsmeier-Haack Reaction: The formylation of N-(4-methoxyphenyl)acetamide to produce the intermediate, 2-chloro-6-methoxyquinoline-3-carbaldehyde.
-
Conversion to Nitrile: The transformation of the carbaldehyde to the final carbonitrile product, typically through an aldoxime intermediate followed by dehydration.
This guide will address specific issues that may arise during each of these stages, providing both the underlying chemical principles and practical solutions.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common classes of impurities I should be aware of in the synthesis of this compound?
In the synthesis of this compound, impurities can arise from several sources throughout the process. They can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that are formed as by-products during the synthetic reactions.
-
Intermediates: Incomplete conversion of starting materials or intermediates can lead to their presence in the final product.
-
Degradation Products: The final compound or intermediates may degrade under the reaction or work-up conditions.
-
Reagents and Solvents: Residual amounts of reagents, catalysts, and solvents used in the synthesis and purification steps.
FAQ 2: I am seeing a low yield in my Vilsmeier-Haack reaction. What are the likely causes?
Low yields in the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines can often be attributed to a few key factors[1]. Careful control of reaction conditions is paramount. High temperatures and extended reaction times can promote the formation of dark, tarry by-products, significantly reducing the yield of the desired product[1]. Additionally, the work-up procedure is critical. Incomplete basification following the hydrolysis of the reaction intermediate can result in the protonation of the quinoline product, keeping it dissolved in the aqueous phase and thus reducing the isolated yield[1].
FAQ 3: My final product is showing signs of degradation. What is the most likely degradation pathway?
The most probable degradation pathway for this compound under hydrolytic conditions (acidic or basic) is the hydrolysis of the C2-chloro substituent to a hydroxyl group, forming 2-Hydroxy-6-methoxyquinoline-3-carbonitrile[2]. This is a common susceptibility for 2-chloroquinoline derivatives[2]. While the nitrile group can also be hydrolyzed to a carboxamide or a carboxylic acid, this typically requires more forcing conditions.
Troubleshooting Guide
Issue 1: Identification of an Unknown Impurity with a Molecular Weight of 222.65 g/mol
Question: I have detected an impurity with a molecular weight of 222.65 g/mol in my final product using LC-MS. What could this be, and how can I confirm its identity?
Answer:
This observed molecular weight corresponds to the addition of a water molecule to the parent compound (218.64 g/mol ), suggesting a hydrolysis product. There are two primary possibilities for this impurity:
-
Impurity A: 2-Hydroxy-6-methoxyquinoline-3-carbonitrile: This is formed by the hydrolysis of the chloro group at the 2-position of the quinoline ring. This is a common degradation pathway for 2-chloroquinolines, particularly if the reaction or work-up is conducted under acidic conditions or at elevated temperatures for prolonged periods[2].
-
Impurity B: 2-Chloro-6-methoxyquinoline-3-carboxamide: This impurity arises from the partial hydrolysis of the nitrile group to a carboxamide. This can occur if the reaction mixture is exposed to acidic or basic conditions, although it generally requires more forcing conditions than the hydrolysis of the chloro group.
Workflow for Identification and Characterization:
Caption: Workflow for the identification of an unknown impurity.
Step-by-Step Protocol for Characterization:
-
LC-MS/MS Analysis:
-
Objective: To obtain fragmentation data for the unknown impurity.
-
Method: Utilize a validated LC-MS/MS method. A good starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier[3].
-
Expected Results: The fragmentation pattern will provide clues to the structure. For Impurity A, you would expect to see fragments corresponding to the loss of CO and other characteristic cleavages of the quinoline ring system. For Impurity B, you would likely observe the loss of the amide group.
-
-
NMR Spectroscopy:
-
Objective: To confirm the structural hypothesis.
-
Method: If the impurity is present in a sufficient quantity in the sample, direct NMR analysis may be possible. Otherwise, isolation via preparative HPLC will be necessary[4].
-
Expected Results:
-
For Impurity A (2-Hydroxy): The proton and carbon signals in the vicinity of the C2 position will show significant shifts compared to the parent compound due to the change from a chloro to a hydroxyl substituent.
-
For Impurity B (3-Carboxamide): The carbon signal for the nitrile group (typically around 115-120 ppm) will be replaced by a carbonyl signal for the amide (typically around 160-170 ppm). You would also expect to see broad signals for the -NH2 protons in the 1H NMR spectrum.
-
-
Issue 2: Presence of Unreacted Intermediate (2-chloro-6-methoxyquinoline-3-carbaldehyde)
Question: My final product contains a significant amount of the starting carbaldehyde. How can I improve the conversion to the nitrile?
Answer:
The conversion of the aldehyde to the nitrile typically proceeds via an aldoxime intermediate, which is then dehydrated. Incomplete conversion can be due to issues in either of these steps.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Aldoxime Formation | The reaction of the aldehyde with hydroxylamine may not have gone to completion. | Increase the equivalents of hydroxylamine hydrochloride and the base used to neutralize it. Ensure adequate reaction time and temperature. |
| Inefficient Dehydration | The dehydrating agent (e.g., thionyl chloride, acetic anhydride) may not be active enough or used in insufficient quantity. | Use a more potent dehydrating agent or increase the amount of the current one. Ensure anhydrous conditions, as water can quench the dehydrating agent. |
| Side Reactions of the Aldoxime | Under certain conditions, aldoximes can undergo side reactions that do not lead to the nitrile. | Optimize the reaction conditions for the dehydration step, such as temperature and reaction time, to favor nitrile formation. |
Experimental Protocol for Optimized Aldehyde to Nitrile Conversion:
-
Aldoxime Formation:
-
Dissolve 2-chloro-6-methoxyquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol).
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
-
Dehydration:
-
To the crude aldoxime, add a dehydrating agent such as thionyl chloride in an appropriate solvent like DMF[1].
-
Control the temperature carefully during the addition of the dehydrating agent.
-
Monitor the reaction by TLC until the aldoxime is consumed.
-
Perform an appropriate aqueous work-up to isolate the crude this compound.
-
Issue 3: Formation of Dimeric Impurities
Question: I have observed some high molecular weight impurities in my product that I suspect are dimers. How could these be forming?
Answer:
Dimerization can occur during the Vilsmeier-Haack reaction, especially under forcing conditions[5]. The reactive intermediates of the Vilsmeier-Haack reaction can potentially react with another molecule of the starting material or an intermediate to form dimeric structures. Additionally, some quinoline derivatives are known to undergo dimerization reactions[6].
Proposed Dimerization Pathway:
Caption: A simplified pathway for dimer formation.
Analytical Approach for Dimer Characterization:
-
High-Resolution Mass Spectrometry (HRMS): This is the most effective technique to determine the exact mass of the high molecular weight impurities, which can confirm if they are indeed dimers.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information about how the two monomeric units are linked.
-
2D NMR Spectroscopy: If the dimeric impurities can be isolated, advanced NMR techniques such as COSY, HSQC, and HMBC will be essential for elucidating their complex structures.
Analytical Methodologies
A robust analytical method is crucial for the successful identification and quantification of impurities. A stability-indicating HPLC method is the recommended approach.
Table of Recommended HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for quinoline derivatives[7]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible[3]. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase HPLC. |
| Gradient | Start with a low percentage of B and gradually increase | To ensure separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Quinoline systems typically have strong absorbance at these wavelengths. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Forced Degradation Studies:
To ensure the analytical method is stability-indicating, forced degradation studies should be performed[8]. This involves subjecting the drug substance to stress conditions to generate potential degradation products.
Table of Recommended Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C[2] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C[2] |
| Oxidation | 3% H2O2 | 24 hours at room temperature |
| Thermal Degradation | 60 °C | 48 hours |
| Photodegradation | UV and visible light | As per ICH Q1B guidelines |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. aocs.org [aocs.org]
- 7. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Strategies to Avoid Dimerization of Quinoline Derivatives During Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common yet challenging issue of dimerization during the synthesis of quinoline derivatives. Unwanted dimerization not only reduces the yield of the target molecule but also complicates purification, leading to significant time and resource expenditure.
This document provides both quick-resolution FAQs and an in-depth guide to the mechanisms and preventative strategies, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting & FAQs
This section provides direct answers to common issues encountered in the lab.
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct that I suspect is a dimer. How can I confirm this?
A: Your primary tools for confirmation will be mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Mass Spectrometry: Look for a mass peak that is approximately double the mass of your expected product minus the mass of two hydrogen atoms (for an oxidative C-C coupling) or other leaving groups. For example, if your expected monomer mass is 200.25 g/mol , the dimer would appear around [ (2 * 200.25) - 2.02 ] ≈ 398.48 g/mol .
-
NMR Spectroscopy: Dimerization often results in a loss of symmetry or the appearance of new, complex coupling patterns. In ¹H NMR, you may observe a decrease in the relative integration of aromatic protons at the site of coupling and a more complex spectrum overall. Comparing the spectrum to that of your starting material and expected product is crucial. Quinoline and quinolone dimers have been extensively characterized and often exhibit unique spectral properties.[1]
Q2: I'm observing significant dimerization during an oxidative C-H activation/coupling reaction on my quinoline core. What is the first parameter I should change?
A: The first and often most impactful parameter to adjust is concentration . Intermolecular reactions, such as dimerization, are highly dependent on the concentration of the reactants. By significantly lowering the concentration, you decrease the probability of two quinoline molecules encountering each other, thus favoring the desired intramolecular reaction or preventing the intermolecular side reaction.[2][3] This is known as the high-dilution principle. A practical approach is to add your substrate or a key reagent very slowly via a syringe pump to a large volume of solvent.[2]
Q3: During a Friedländer or Skraup synthesis, I'm getting low yields and a lot of dark, insoluble tar-like material. Is this related to dimerization?
A: Yes, this is highly probable. The harsh, acidic, and high-temperature conditions of classical syntheses like the Skraup and Doebner-von Miller reactions are notorious for causing polymerization and tar formation.[4] This occurs through the polymerization of intermediates like acrolein or the self-condensation of carbonyl reactants.[5][4] While not strictly dimerization of the final quinoline product, it is an intermolecular side reaction that consumes starting material. To mitigate this, consider using a moderating agent like ferrous sulfate in the Skraup synthesis, ensuring slow and controlled heating, and optimizing the catalyst choice for milder conditions.[6]
Q4: Can my choice of protecting group on a substituent influence the rate of dimerization?
A: Absolutely. A protecting group serves two purposes: to mask a reactive functional group and to add steric bulk.[7][8][9] A bulky protecting group (e.g., a tert-butyldimethylsilyl (TBDMS) ether vs. a methyl ether) placed near a potential dimerization site can physically block the approach of another quinoline molecule.[10][11] This concept, known as steric hindrance, is a powerful tool. By strategically choosing a larger protecting group, you can often suppress unwanted intermolecular reactions.[8]
Section 2: In-Depth Technical Guide: Mechanisms & Prevention
A robust strategy for preventing dimerization begins with understanding its chemical origins.
The Enemy: Common Mechanisms of Dimerization
Dimerization of quinolines most frequently occurs through oxidative coupling , especially when the synthesis involves an oxidation step or uses transition metal catalysts. Electron-rich quinoline systems are particularly susceptible. The process can be generalized as follows:
-
Activation: An oxidant or metal catalyst activates a C-H bond on the quinoline ring, often generating a radical or an organometallic intermediate.
-
Coupling: Two of these activated quinoline species react with each other to form a new C-C bond.
-
Re-aromatization: The resulting intermediate eliminates two hydrogen atoms (or other groups) to re-establish aromaticity, yielding the stable dimer.
A Multi-Parameter Approach to Prevention
Successful suppression of dimerization rarely relies on a single fix. It requires a holistic optimization of reaction parameters.
A. Strategic Use of Steric Hindrance
Steric hindrance is the effect of the physical size of parts of a molecule on a chemical reaction.[12] By introducing bulky substituents (e.g., tert-butyl, isopropyl, or large silyl protecting groups) near the reactive C-H bonds, you can create a "steric shield" that physically prevents two quinoline molecules from getting close enough to dimerize.[6][10] This is a proactive design strategy to consider when planning your synthetic route.
B. Judicious Choice of Reagents and Catalysts
The reagents used, particularly oxidants and catalysts, play a pivotal role. Harsh conditions often lead to a loss of selectivity.[13][14]
-
Oxidants: Some oxidants are more aggressive than others. For reactions requiring dehydrogenation (e.g., converting a dihydroquinoline to a quinoline), reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are often effective and can be more selective than alternatives like MnO₂, which may require harsher conditions.[15][16]
-
Catalysts: In transition-metal-catalyzed C-H functionalization, the choice of metal, ligand, and additives is critical.[17] Bulky ligands can not only improve selectivity but also sterically disfavor the formation of dimeric intermediates at the metal center.
Table 1: Comparison of Reagents and Conditions in Quinoline Synthesis
| Parameter/Reagent Class | Favorable for Monomer (Anti-Dimerization) | Prone to Dimerization/Side Reactions | Rationale & Causality |
| Oxidants | DDQ, Mild O₂/Air with selective catalyst | Aggressive high-valent metals (e.g., MnO₂ at high temp.), Strong acids (Skraup) | Milder oxidants often operate at lower temperatures and have a higher selectivity for the desired transformation over intermolecular coupling.[15][16] |
| Catalysts | Catalysts with bulky ligands (e.g., phosphines with t-Bu groups) | Simple metal salts without directing ligands | Bulky ligands sterically block the metal center, preventing two large substrates from binding simultaneously, thus inhibiting dimerization.[17] |
| Acids/Bases | Milder catalysts (e.g., Au-based, p-TsOH)[5] | Concentrated H₂SO₄, High heat | Harsh acids and high temperatures promote side reactions like polymerization and charring, especially with sensitive substrates.[4] |
C. The High-Dilution Principle in Practice
The core concept is to maintain an extremely low concentration of the reactive species at all times to ensure that the probability of an intramolecular reaction far exceeds that of an intermolecular one.[3]
-
Standard Method: Use a large volume of solvent. This is simple but can be impractical for large-scale reactions due to solvent cost and disposal.
-
Preferred Method (Slow Addition): A more practical approach is to slowly add the reactant(s) to the reaction vessel over a long period (e.g., 8-24 hours) using a syringe pump.[2] This keeps the instantaneous concentration of the substrate very low, effectively mimicking a highly dilute system without requiring massive solvent volumes.
D. Reaction Condition Optimization
-
Temperature: Lowering the reaction temperature is a fundamental strategy to increase selectivity. Higher temperatures provide the activation energy for undesired pathways, including dimerization.[5]
-
Solvent: The choice of solvent can influence reaction pathways. In some cases, a two-phase solvent system can sequester a reactive intermediate in one phase, preventing its polymerization or dimerization in the other.[4]
Section 3: Practical Protocols & Methodologies
3.1. Protocol: High-Dilution Reaction Setup via Syringe Pump
This protocol describes a general setup for minimizing intermolecular side reactions.
Materials:
-
Standard reaction flask (e.g., three-neck round-bottom flask) equipped with a condenser and magnetic stirrer.
-
Syringe pump.
-
Gas-tight syringe of appropriate volume.
-
Inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere. Add the bulk of the anhydrous solvent and any reagents that are not the limiting substrate to the flask.
-
Syringe Preparation: Dissolve the substrate prone to dimerization in a sufficient volume of anhydrous solvent and load it into the gas-tight syringe.
-
Syringe Pump: Mount the syringe on the pump. Insert the needle through a septum into the reaction flask, ensuring the tip is below the solvent surface.
-
Initiation: Begin stirring and bring the reaction mixture to the desired temperature.
-
Slow Addition: Start the syringe pump at a very low flow rate (e.g., 0.1-1.0 mL/hour). The total addition time should typically be over several hours (e.g., 8 hours).
-
Completion: After the addition is complete, allow the reaction to stir for an additional period as required by the specific synthesis before proceeding with work-up.
3.2. Protocol: Screening Reaction Conditions to Minimize Byproducts
This parallel screening approach allows for efficient optimization.
-
Array Setup: Arrange a series of small reaction vials (e.g., 4 mL vials with stir bars).
-
Parameter Variation: In each vial, set up the reaction with one varied parameter. For example:
-
Vial 1 (Control): Standard conditions.
-
Vial 2: Lower temperature by 20 °C.
-
Vial 3: Use half the concentration of the control.
-
Vial 4: Use an alternative oxidant (e.g., DDQ instead of MnO₂).
-
Vial 5: Use a catalyst with a bulkier ligand.
-
-
Execution: Run all reactions simultaneously under identical stirring and for the same duration.
-
Analysis: After the reaction time, quench all reactions and take a small, identical aliquot from each. Analyze the aliquots by a quantitative method like HPLC or ¹H NMR with an internal standard.
-
Evaluation: Compare the ratio of the desired product to the dimer byproduct across all conditions to identify the optimal setup for minimizing dimerization.
References
- 1. Quinoline and quinolone dimers and their biological activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High dilution principle - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. revistadechimie.ro [revistadechimie.ro]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromoquinoline-3-carbonitriles in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, 2-haloquinoline-3-carbonitriles are pivotal intermediates, prized for their ability to undergo nucleophilic aromatic substitution (SNAr) to build molecular complexity. A frequent decision point for chemists is the choice between a 2-chloro and a 2-bromo substituent. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental considerations, to inform rational substrate selection and reaction design.
The Decisive Factors: Unpacking the "Element Effect" in SNAr
In the context of nucleophilic aromatic substitution, the reactivity of aryl halides often follows a trend that is counterintuitive to what is observed in aliphatic SN2 reactions.[1] For SNAr, the typical reactivity order for halogens is F > Cl ≈ Br > I.[1][2][3] This phenomenon, known as the "element effect," is dictated by the two-step addition-elimination mechanism that governs the reaction.
The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The subsequent step, the expulsion of the halide leaving group to restore aromaticity, is comparatively fast.
Therefore, the key factors influencing the overall reaction rate are:
-
Ring Activation: The ability of the halogen to withdraw electron density from the ring via induction, making the carbon atom at position 2 more electrophilic and susceptible to nucleophilic attack.
-
Leaving Group Ability: The facility with which the halide is expelled from the Meisenheimer complex.
The C-Cl bond is more polar than the C-Br bond due to the higher electronegativity of chlorine. This makes the C2 position of the 2-chloro derivative slightly more electron-deficient and, therefore, more activated towards the initial nucleophilic attack.
Conversely, the C-Br bond is weaker than the C-Cl bond (average bond energies are approximately 275-285 kJ/mol for C-Br vs. 327-330 kJ/mol for C-Cl).[6][7][8] This suggests that bromide is a better leaving group than chloride.
In most SNAr reactions, the initial attack of the nucleophile is the slower, rate-determining step.[4] Consequently, the inductive electron-withdrawing effect of the halogen, which stabilizes the transition state leading to the Meisenheimer complex, tends to be the dominant factor. This often leads to the 2-chloro and 2-bromo analogs exhibiting very similar, and in some cases, nearly identical, reactivity.[2][3] However, in cases where the leaving group expulsion has a greater influence on the rate, the 2-bromo derivative may react faster.
The quinoline system itself, being an electron-deficient heterocycle, is already primed for nucleophilic attack, especially at the 2- and 4-positions.[1] The addition of the electron-withdrawing nitrile group at the 3-position further activates the ring system towards SNAr at the C2 position.
Visualizing the Mechanism
The SNAr mechanism for 2-haloquinoline-3-carbonitriles proceeds as follows:
Caption: Generalized SNAr mechanism for 2-haloquinolines.
Comparative Reactivity Data
While direct kinetic comparison studies for 2-chloro- vs. 2-bromoquinoline-3-carbonitriles are not abundant in the literature, we can synthesize a comparative view from typical reaction conditions reported for their conversions to products like 2-aminoquinoline-3-carbonitriles.
| Feature | 2-Chloroquinoline-3-carbonitrile | 2-Bromoquinoline-3-carbonitrile | Commentary |
| Typical Reaction Conditions | Often requires slightly higher temperatures or longer reaction times compared to the bromo analog. | May proceed under slightly milder conditions or give comparable yields in shorter times. | The subtle difference reflects the trade-off between C-Cl's higher activation and C-Br's better leaving group ability. |
| Cost & Availability | Generally less expensive and more readily available from commercial suppliers. | Typically more expensive than the chloro analog. | For large-scale synthesis, the cost of the starting material can be a significant factor. |
| Side Reactions | Less prone to certain metal-catalyzed side reactions (e.g., homocoupling) compared to the bromo derivative. | Can be more susceptible to side reactions in the presence of certain catalysts or strong bases. | The higher reactivity of the C-Br bond can sometimes be a disadvantage.[9][10] |
| Yields | High yields are routinely achievable with a wide range of nucleophiles. | High yields are also common, sometimes with slightly faster reaction completion. | For most standard nucleophilic substitutions, the final isolated yields are often comparable. |
Experimental Protocol: A Head-to-Head Comparison of Reactivity
To provide a definitive comparison for a specific application, a parallel experiment is the most rigorous approach. This protocol outlines a method to compare the rate of substitution with a common nucleophile, such as morpholine.
Objective: To compare the reaction rates of 2-chloroquinoline-3-carbonitrile and 2-bromoquinoline-3-carbonitrile with morpholine under identical conditions.
Materials:
-
2-Chloroquinoline-3-carbonitrile
-
2-Bromoquinoline-3-carbonitrile
-
Morpholine
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Internal standard (e.g., dodecane or tetradecane)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
GC-MS or HPLC for analysis
Procedure:
-
Reaction Setup:
-
In two separate, identical reaction vials, add 2-chloroquinoline-3-carbonitrile (1.0 mmol) to one and 2-bromoquinoline-3-carbonitrile (1.0 mmol) to the other.
-
To each vial, add anhydrous K₂CO₃ (1.5 mmol, 1.5 equiv.).
-
Add the internal standard (0.5 mmol) to each vial.
-
Add anhydrous DMF (5 mL) to each vial and stir to dissolve the starting materials.
-
-
Reaction Initiation:
-
Place both vials in a preheated heating block set to 80 °C.
-
Allow the mixtures to equilibrate for 5 minutes.
-
At time t=0, add morpholine (1.2 mmol, 1.2 equiv.) to each vial simultaneously.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Quench the aliquot in a vial containing a dilute HCl solution and ethyl acetate. Vortex thoroughly.
-
Analyze the organic layer by GC-MS or HPLC to determine the ratio of starting material to product relative to the internal standard.
-
-
Data Analysis:
-
Plot the percentage conversion (product area / (product area + starting material area) * 100) versus time for each reaction.
-
Compare the resulting curves to determine the relative reaction rates.
-
Caption: Workflow for comparative reactivity study.
Conclusion and Recommendations
For researchers in drug development, the choice between 2-chloro- and 2-bromoquinoline-3-carbonitriles is nuanced.
-
Reactivity: The reactivity of both substrates in SNAr reactions is broadly similar, with the 2-bromo derivative sometimes offering a slight advantage in terms of reaction speed or milder conditions. However, for most synthetic transformations, both will perform effectively.
-
Practicality: The 2-chloro derivative is typically the more economical and readily available starting material, making it the preferred choice for process development and large-scale synthesis unless a specific reactivity advantage of the bromo analog is demonstrated.
-
Recommendation: For initial exploratory studies, either substrate is a viable option. For cost-driven projects or scale-up campaigns, the 2-chloroquinoline-3-carbonitrile is the more pragmatic starting point. A head-to-head comparison, as outlined in the protocol above, is recommended to justify the use of the more expensive bromo analog if reaction efficiency is critical.
By understanding the underlying mechanistic principles and considering the practical aspects of cost and availability, chemists can make an informed decision that best suits the goals of their research and development programs.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalytic Cross-Coupling with 2-Chloroquinolines
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. The ability to precisely functionalize this heterocycle is paramount for developing novel compounds with tailored properties. Among the various positions on the quinoline ring, C2 is particularly significant. Its direct linkage to the heterocyclic nitrogen makes it a prime site for modification, profoundly influencing the molecule's electronic and steric properties.
2-Chloroquinoline stands out as a versatile and commercially available precursor for C2 functionalization. Its reactivity in cross-coupling reactions provides a powerful platform for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. However, the inherent electronic properties of the C-Cl bond and the potential for the quinoline nitrogen to coordinate with and inhibit the metal catalyst present unique challenges.
This guide offers a head-to-head comparison of various catalytic systems for the cross-coupling of 2-chloroquinolines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, providing the field-proven insights necessary to select and optimize the ideal catalytic system for your synthetic goals.
The Landscape of Cross-Coupling: A Comparative Overview
Palladium-catalyzed reactions have long dominated the field, offering a versatile toolkit for bond construction.[1][2] The choice of a specific named reaction depends primarily on the desired bond and the nature of the coupling partner. Below, we compare the most prominent catalytic systems employed for the functionalization of 2-chloroquinolines.
| Coupling Reaction | Bond Formed | Coupling Partner | Typical Catalyst System (Metal/Ligand) | Key Advantages | Key Limitations & Considerations |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Boronic Acids / Esters | Pd / Phosphine Ligands (e.g., PPh₃, SPhos) | High functional group tolerance; stable and often commercially available reagents.[3] | Requires a base for activation of the boronic acid.[4] |
| Buchwald-Hartwig | C(sp²)–N | Primary/Secondary Amines | Pd / Bulky Biarylphosphine Ligands (e.g., XPhos) | Broad scope for amine coupling partners; indispensable for C-N bond formation.[5] | Requires strong bases and strictly anhydrous/anaerobic conditions. |
| Sonogashira | C(sp²)–C(sp) | Terminal Alkynes | Pd / PPh₃ + Cu(I) co-catalyst | Direct and efficient route to 2-alkynylquinolines.[6] | Requires a copper co-catalyst, which can lead to alkyne homocoupling (Glaser coupling). |
| Heck | C(sp²)–C(sp²) | Alkenes | Pd / Phosphine or N-Heterocyclic Carbene (NHC) | Atom-economical as it does not require a pre-formed organometallic reagent.[7] | Stereoselectivity can be an issue; often requires higher temperatures.[8] |
| Stille | C(sp²)–C(sp²) | Organostannanes | Pd / Phosphine Ligands | Mild reaction conditions and tolerance for a wide range of functional groups.[9] | High toxicity and stoichiometric tin byproducts are significant drawbacks.[10][11] |
| Negishi | C(sp²)–C(sp²) | Organozinc Reagents | Pd or Ni / Phosphine Ligands | High reactivity and functional group tolerance; organozinc reagents are more reactive than boronics.[12] | Organozinc reagents are moisture-sensitive and often need to be prepared in situ.[13][14] |
Deep Dive into Key Catalytic Systems
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid coupling partners.[3][15]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle.[16] A key step is the transmetalation, where the organic group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex, facilitating the transfer.
Representative Experimental Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 / 12 | ~95%[17] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 / 16 | High |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 / 8 | High |
Note: Yields are representative and can vary based on specific substrate and precise conditions.
Workflow for Selecting a Suzuki-Miyaura System
Caption: Decision workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinoline with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloroquinoline (1.0 mmol, 163.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg).
-
Atmosphere Control: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford 2-phenylquinoline.
Buchwald-Hartwig Amination: The Gateway to C-N Bonds
For the synthesis of 2-aminoquinolines, which are prevalent in bioactive molecules, the Buchwald-Hartwig amination is the premier method.[5] This reaction is highly sensitive to the choice of ligand, base, and solvent.
Mechanistic Rationale: The key to a successful Buchwald-Hartwig amination is facilitating the reductive elimination step, which forms the C-N bond. This is often the rate-limiting step. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are critical.[18][19] Their steric bulk promotes the formation of a three-coordinate L-Pd(Ar)(NR₂') intermediate, while their electron-donating ability increases electron density on the palladium center, both of which accelerate the final reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium complex.[20]
Representative Experimental Data: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 / 18 | >90%[21] |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 / 24 | ~85% |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 100 / 16 | High |
Note: Yields are representative and can vary based on specific substrate and precise conditions.
Generalized Catalytic Cycle for Cross-Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile: Benchmarking the Vilsmeier-Haack Route Against Alternative Methodologies
Introduction
2-Chloro-6-methoxyquinoline-3-carbonitrile is a highly functionalized quinoline derivative that serves as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its structural features, including a reactive chlorine atom at the 2-position, a nitrile group for further elaboration, and a methoxy-substituted benzene ring, make it a valuable building block for drug discovery and agrochemical development.[2][3] Given its importance, the efficiency, scalability, and robustness of its synthetic route are of paramount concern to researchers in both academic and industrial settings.
This guide provides an in-depth technical comparison of the predominant synthetic methodology for this compound—the Vilsmeier-Haack reaction—against a plausible alternative route derived from classical quinoline synthesis principles. By presenting detailed experimental protocols, mechanistic insights, and a critical evaluation of performance metrics, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic campaigns.
Benchmark Synthesis: The Vilsmeier-Haack Cyclization Route
The most direct and widely reported method for accessing the 2-chloroquinoline-3-carbaldehyde core relies on the Vilsmeier-Haack reaction.[4][5] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a one-pot cyclization and formylation of an N-arylacetamide. The resulting aldehyde is then converted to the target nitrile in a subsequent step.
Causality of Experimental Design: The choice of an N-arylacetamide, specifically N-(4-methoxyphenyl)acetamide, is critical as the acetamido group directs the Vilsmeier reagent to cyclize and form the quinoline ring, while the electron-donating methoxy group at the para-position facilitates the electrophilic aromatic substitution. The Vilsmeier reagent itself acts as both the electrophile for cyclization and the source of the C3-formyl group and C2-chloro atom.
Synthetic Pathway Overview
The benchmark synthesis is a two-stage process:
-
Stage 1: Vilsmeier-Haack reaction of N-(4-methoxyphenyl)acetamide to yield 2-Chloro-6-methoxyquinoline-3-carbaldehyde.
-
Stage 2: Conversion of the intermediate aldehyde to the final product, this compound.
Caption: Vilsmeier-Haack route to the target compound.
Detailed Experimental Protocol: Benchmark Route
Stage 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde [6]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 30 mmol) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 90 mmol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
Substrate Addition: Add N-(4-methoxyphenyl)acetamide (10 mmol) portion-wise to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 15-17 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to afford pure 2-Chloro-6-methoxyquinoline-3-carbaldehyde as a solid.
Stage 2: Synthesis of this compound [5]
-
Oxime Formation: Dissolve 2-Chloro-6-methoxyquinoline-3-carbaldehyde (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol. Reflux the mixture for 2-3 hours until the aldehyde is consumed (monitored by TLC). Cool the mixture and remove the solvent under reduced pressure.
-
Dehydration to Nitrile: To the crude oxime intermediate, add N,N-dimethylformamide (DMF) followed by dropwise addition of thionyl chloride (SOCl₂, 15 mmol) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice water. The solid product precipitates out. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude solid from ethanol to yield pure this compound.
Alternative Synthetic Route: Conrad-Limpach-Knorr Type Synthesis
An alternative approach can be conceptualized based on classical quinoline syntheses, such as the Conrad-Limpach-Knorr synthesis. This route involves the initial condensation of an aniline with a β-ketoester or an equivalent active methylene compound, followed by thermal cyclization and subsequent chlorination. A pertinent variation involves using ethyl (ethoxymethylene)cyanoacetate as the three-carbon component.[7]
Causality of Experimental Design: This bottom-up approach builds the quinoline core from simpler, non-heterocyclic precursors. The initial condensation between p-anisidine and ethyl (ethoxymethylene)cyanoacetate forms an enamine intermediate. High-temperature thermal cyclization then favors the formation of the 4-quinolone ring system. The final step requires a potent chlorinating agent like POCl₃ to convert the 4-oxo group and any other hydroxyl groups into chlorides. A key challenge in this step is controlling the regioselectivity of chlorination.
Synthetic Pathway Overview
-
Stage 1: Condensation of p-anisidine with ethyl (ethoxymethylene)cyanoacetate.
-
Stage 2: Thermal cyclization to form 4-Hydroxy-6-methoxyquinoline-3-carbonitrile.
-
Stage 3: Chlorination to yield the final product.
Caption: Conrad-Limpach-Knorr type alternative route.
Detailed Experimental Protocol: Alternative Route
Stage 1 & 2: Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile [7]
-
Condensation: Mix p-anisidine (10 mmol) and ethyl (ethoxymethylene)cyanoacetate (10 mmol) in a suitable solvent like ethanol or neat. Heat the mixture at reflux for 1-2 hours to form the intermediate enamine. Remove the solvent/volatiles under reduced pressure.
-
Cyclization: Add the crude enamine intermediate to a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to approximately 240-250 °C for 30-60 minutes.
-
Isolation: Cool the reaction mixture. The cyclized product will precipitate. Dilute with a hydrocarbon solvent like hexane to facilitate precipitation. Filter the solid, wash with hexane, and dry. The crude 4-Hydroxy-6-methoxyquinoline-3-carbonitrile can be used directly in the next step.
Stage 3: Synthesis of this compound
-
Chlorination: Suspend the crude 4-Hydroxy-6-methoxyquinoline-3-carbonitrile (10 mmol) in an excess of phosphorus oxychloride (POCl₃, e.g., 10 equivalents).
-
Reaction: Heat the mixture at reflux (approx. 110 °C) for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
Work-up: After cooling, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Isolation and Purification: Neutralize the solution with a base (e.g., NaOH solution or ammonia) to precipitate the product. Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization to isolate the desired this compound. Note: This step may also produce the 4-chloro isomer, requiring careful purification.
Performance Benchmarking: A Comparative Analysis
| Parameter | Benchmark: Vilsmeier-Haack Route | Alternative: Conrad-Limpach-Knorr Route | Analysis & Justification |
| Overall Yield | Good to Moderate | Moderate to Low | The Vilsmeier-Haack route is generally more efficient and direct, often providing higher overall yields.[4] The alternative route suffers from potential yield loss during the high-temperature cyclization and purification after chlorination. |
| Number of Steps | 2 Steps (from acetanilide) | 3 Steps (from aniline) | The Vilsmeier-Haack approach is more convergent. |
| Reaction Conditions | Moderate to High Temps (90-110 °C) | Very High Temps (250 °C) for cyclization | The extreme temperature required for thermal cyclization in the alternative route can lead to decomposition and is less energy-efficient, making it difficult to scale. |
| Reagent Toxicity | High (POCl₃, SOCl₂) | High (POCl₃, Dowtherm A) | Both routes employ hazardous reagents. POCl₃ is corrosive and water-reactive. Dowtherm A requires careful handling at high temperatures. |
| Regioselectivity | Highly Regioselective | Potential for Isomers | The Vilsmeier-Haack cyclization on a p-substituted acetanilide provides excellent regiocontrol, yielding the desired linear isomer. The chlorination of the 4-quinolone in the alternative route can potentially yield a mixture of 2-chloro and 4-chloro isomers, complicating purification. |
| Scalability | Demonstrated Scalability | Challenging | The Vilsmeier-Haack reaction is widely used in industrial processes. The high-temperature thermal cyclization of the alternative route presents significant challenges for large-scale production. |
| Starting Materials | N-(4-methoxyphenyl)acetamide | p-Anisidine, Ethyl (ethoxymethylene)cyanoacetate | All starting materials are commercially available and relatively inexpensive. |
Conclusion and Recommendation
This comparative analysis demonstrates that the Vilsmeier-Haack reaction is the superior and more practical route for the synthesis of this compound. Its key advantages lie in its high degree of regioselectivity, fewer synthetic steps from a common precursor, and more manageable reaction conditions compared to the high-temperature cyclization required in the Conrad-Limpach-Knorr type alternative. While both methods utilize hazardous reagents requiring stringent safety protocols, the Vilsmeier-Haack pathway offers a more reliable and scalable process.
For researchers and drug development professionals requiring dependable access to this compound, the benchmarked two-stage process starting from N-(4-methoxyphenyl)acetamide is the recommended methodology. It provides a robust and efficient foundation for the subsequent synthesis of more complex, high-value molecules.
References
- 1. This compound | 101617-91-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline-Based Inhibitors
Welcome, researchers and drug development professionals. The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its versatility and presence in numerous pharmacologically active molecules.[1][2] From anticancer to antimalarial agents, its derivatives have shown remarkable efficacy, often by precisely interacting with specific protein targets.[3][4][5] Molecular docking has emerged as an indispensable in silico tool to predict and analyze these interactions, accelerating the design of potent and selective inhibitors.[6]
This guide provides an in-depth, field-proven methodology for conducting comparative docking studies of quinoline-based inhibitors. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring your in silico models are not only predictive but also robust and trustworthy.
Part 1: Foundational Strategy - Selecting Your Targets and Tools
The success of any docking study hinges on the careful selection of biological targets. The quinoline nucleus is privileged, demonstrating inhibitory activity across a wide range of protein families. Your choice of target should be hypothesis-driven, based on the therapeutic area of interest.
Common Target Proteins for Quinoline-Based Inhibitors:
-
Protein Kinases: As central regulators of cell signaling, kinases are major oncology targets. Quinoline derivatives have been successfully developed as inhibitors for c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGF), which are pivotal in carcinogenic pathways.[1][2][7]
-
HIV Reverse Transcriptase (RT): This viral enzyme is crucial for HIV replication, and quinoline-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown significant promise.[8]
-
Tubulin: By interfering with microtubule dynamics, tubulin inhibitors can induce cell cycle arrest and apoptosis. Certain 7-chloroquinoline derivatives have shown potent activity against β-tubulin.[3][4]
-
Bacterial Enzymes: Targets like Penicillin-Binding Proteins (PBPs) in bacteria are critical for cell wall synthesis, and quinoline compounds have been investigated as novel antibacterial agents.[9]
-
Parasitic Enzymes: In parasites like Plasmodium falciparum (the cause of malaria), enzymes such as lactate dehydrogenase (LDH) are validated targets for quinoline-based drugs.[10]
The choice of docking software is equally critical. While many options exist, they generally share a common workflow but differ in their search algorithms and scoring functions.
| Software | Common Algorithm | Strengths | Considerations |
| AutoDock Vina | Lamarckian Genetic Algorithm | Widely used, open-source, computationally efficient, good accuracy.[4][9] | Requires manual preparation of input files. |
| Schrödinger Maestro | Glide (Grid-based Ligand Docking) | Integrated drug discovery suite, high-throughput capabilities, refined scoring.[8] | Commercial license required. |
| Discovery Studio | CDOCKER (CHARMm-based) | Excellent visualization tools, integrated environment for analysis.[6] | Commercial license required. |
Part 2: A Self-Validating Workflow for Comparative Docking
To ensure the trustworthiness of your results, the docking protocol itself must be validated. This is achieved by demonstrating that the chosen parameters can accurately reproduce a known binding pose.
Caption: Validated workflow for comparative molecular docking.
Experimental Protocol: Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Selection: Choose a high-resolution (<2.5 Å) crystal structure from the Protein Data Bank (PDB). Prioritize structures that are co-crystallized with a known inhibitor similar to your compound series. For example, PDB ID 4I2P for HIV-RT is complexed with a rilpivirine-based analogue.[8]
-
Cleaning: Remove all non-essential molecules, including water, ions, and co-solvents. Retain any structurally critical cofactors.
-
Protonation: Add polar hydrogens and assign correct protonation states for amino acid residues (e.g., His, Asp, Glu) at a physiological pH. This is a critical step handled by tools like AutoDockTools or the Protein Preparation Wizard in Maestro.
Step 2: Ligand Preparation
-
Structure Generation: Draw your quinoline derivatives in a 2D chemical sketcher and convert them to 3D structures.
-
Energy Minimization: Subject each ligand to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are sterically plausible.[9]
-
Charge and Torsion Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds.
Step 3: Docking Protocol Validation
-
Define the Binding Site: Define a grid box centered on the co-crystallized ligand in the active site. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.
-
Redocking: Extract the co-crystallized ligand, prepare it using the same protocol as your library (Step 2), and dock it back into the prepared protein.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is the key validation metric. A validated protocol should yield an RMSD value below 2.0 Å. [8][9] This confirms that your docking parameters can successfully reproduce a known binding mode.
Step 4: Comparative Docking of Quinoline Library
-
Execution: Using the validated parameters (grid box, exhaustiveness, etc.), perform the docking simulation for your entire library of quinoline inhibitors against the prepared target protein.
-
Scoring: The primary output is the binding affinity, typically reported as a docking score in kcal/mol. More negative values indicate a stronger predicted binding affinity.[8][11]
Part 3: Data Interpretation and Visualization
A docking score alone is insufficient. The true insight comes from a comparative analysis of binding poses and intermolecular interactions.
Caption: Comparing multiple ligands to one target (potency) vs. one ligand to multiple targets (selectivity).
Case Study: Quinoline Inhibitors Targeting β-Tubulin
Let's consider a hypothetical case where we are comparing three novel quinoline derivatives (Q-01, Q-02, Q-03) against β-tubulin, using the known anticancer drug Docetaxel as a reference.[3]
Table 2: Comparative Docking Results against β-Tubulin
| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Other Key Interactions (Residues) |
| Docetaxel (Ref.) | -10.8 | THR276, GLN282 | Hydrophobic pocket: LEU217, LEU230 |
| Q-01 | -9.5 | THR276 | π-Alkyl: LEU230 |
| Q-02 | -11.2 | THR276, GLN282, SER277 | π-Alkyl: LEU217, π-π Stacking: HIS229 |
| Q-03 | -8.1 | GLN282 | van der Waals only |
Analysis and Interpretation:
-
Binding Affinity: Compound Q-02 shows the most favorable docking score, even surpassing the reference drug Docetaxel. This suggests it has the highest predicted binding affinity.
-
Interaction Analysis: The superior score of Q-02 is rationalized by its interaction profile. It successfully replicates the key hydrogen bonds formed by Docetaxel with THR276 and GLN282, and forms an additional H-bond with SER277. Furthermore, it engages in multiple favorable hydrophobic and stacking interactions, anchoring it firmly in the binding site.
-
Structure-Activity Relationship (SAR): Compound Q-01, while promising, misses a key interaction with GLN282, likely explaining its lower score compared to Q-02. Compound Q-03 has the weakest score, failing to establish the critical hydrogen bond with THR276. This comparative analysis provides clear, actionable insights for the next cycle of inhibitor design.
Part 4: Beyond Docking - Advanced Considerations
While powerful, molecular docking is a simplified model. For high-priority compounds, further computational analysis is recommended.
-
Molecular Dynamics (MD) Simulations: MD simulations can be performed on the best-docked poses to assess the stability of the ligand-protein complex over time (e.g., 100 nanoseconds) in a simulated aqueous environment.[6] This provides a more dynamic and realistic view of the binding interactions.
-
In Vitro Validation: Ultimately, in silico predictions must be validated through experimental assays.[8] Cytotoxicity assays (e.g., MTT assay) against relevant cancer cell lines or enzymatic inhibition assays are the gold standard for confirming the activity of your designed inhibitors.[3]
By integrating a validated docking workflow with careful analysis and a clear path toward experimental confirmation, researchers can leverage the full potential of computational methods to accelerate the discovery of novel quinoline-based therapeutics.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Chloro-6-methoxyquinoline-3-carbonitrile
For Immediate Use by Laboratory Personnel
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxyquinoline-3-carbonitrile. The information herein is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the Safety Data Sheet (SDS).
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A or 1): Causes serious eye irritation or damage.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
Given these classifications, a comprehensive risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][4][5] | EN 166 (EU) or NIOSH (US) approved.[1][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton).[4] Gloves must be inspected before use and disposed of if contaminated. | Tested according to EN 374.[4] |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat with full-length sleeves.[4][5] Full-length pants and close-toed shoes are mandatory. | Ensure no skin is exposed.[4] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if engineering controls are inadequate.[1][4][5] | NIOSH (US) or CEN (EU) approved.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Pre-Handling Preparations
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Designate a Work Area: All handling of the compound should occur in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[1][3][5]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill containment materials, and waste disposal containers, before handling the compound.
Handling Procedures
The following workflow is designed to minimize the risk of exposure during the handling of this compound.
Caption: Workflow for handling this compound.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][5][6]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1][3] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][5] Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program.[1][7] Do not dispose of this chemical down the drain.[1][5]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][5][6]
References
- 1. angenechemical.com [angenechemical.com]
- 2. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
